molecular formula C15H14O3 B1597051 3',4'-Dimethoxybiphenyl-4-carbaldehyde CAS No. 640769-65-9

3',4'-Dimethoxybiphenyl-4-carbaldehyde

Cat. No.: B1597051
CAS No.: 640769-65-9
M. Wt: 242.27 g/mol
InChI Key: GLQPTZAAUROJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dimethoxybiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(9-15(14)18-2)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQPTZAAUROJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374311
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640769-65-9
Record name 3',4'-Dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 640769-65-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Biphenyl Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the biphenyl moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds. Its unique stereochemical properties, including a defined torsional angle and the ability to present substituents in distinct spatial orientations, allow for precise interactions with biological targets. Within this important class of molecules, 3',4'-Dimethoxybiphenyl-4-carbaldehyde represents a particularly valuable building block. The presence of the dimethoxy substitution pattern on one phenyl ring and a reactive carbaldehyde group on the other provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its potential applications in the development of next-generation therapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a biphenyl derivative characterized by a formyl group at the 4-position of one phenyl ring and methoxy groups at the 3' and 4'-positions of the second ring.

PropertyValueSource
CAS Number 640769-65-9[1][2]
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OC
InChI Key PEIHWSWXATULIX-UHFFFAOYSA-N[3]
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.

Note: Some physical properties like appearance and solubility are predicted based on structurally similar compounds, as specific experimental data is not widely published. Researchers should verify these properties with their own material.

Synthesis of this compound: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[6]

The general scheme for the synthesis involves the coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene (or vice versa, using 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid).

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., 4-formylphenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ + Base pd_ar_ar Ar-Pd(II)L_n-Ar' transmetalation->pd_ar_ar reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound. Note: This is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzaldehyde (1.0 equiv)

  • 3,4-Dimethoxyphenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

  • Triphenylphosphine (PPh₃; 0.04 equiv)

  • Potassium carbonate (K₂CO₃; 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromobenzaldehyde, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium acetate and triphenylphosphine catalysts.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 3',4'-dimethoxyphenyl moiety is a common feature in many biologically active molecules, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets. The biphenyl scaffold provides a rigid core to orient this and other pharmacophoric groups. The aldehyde functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of diverse compound libraries for high-throughput screening.

A Scaffold for Novel Anticancer Agents

The 3,4-dimethoxyphenyl group is present in derivatives that have been investigated as inhibitors of key cancer-related targets. For instance, studies on 3-substituted-5-(3,4-dimethoxy-phenyl)-3H-[4][5][8]oxadiazole-2-thione derivatives have shown their potential to interact with the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer cell proliferation.[9] The biphenyl structure of this compound could serve as a foundational element for designing new EGFR inhibitors, where the second phenyl ring can be functionalized to explore additional binding pockets.

Reversing Multidrug Resistance in Chemotherapy

A significant challenge in cancer treatment is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Novel P-gp inhibitors have been designed using scaffolds that incorporate dimethoxy-substituted aromatic rings.[10] this compound provides a starting point for the synthesis of new P-gp inhibitors, where the aldehyde can be elaborated into more complex side chains designed to block the efflux pump's activity.

A Building Block for Diverse Therapeutic Areas

The versatility of the 3',4'-dimethoxyphenyl motif extends to other therapeutic areas. For example, 3,4,5-trimethoxybenzaldehyde is a key precursor in the synthesis of the antibacterial drug Trimethoprim and has been incorporated into antinarcotic agents.[11][12] Similarly, 2,3,4-trimethoxybenzaldehyde is a starting material for the anti-anginal drug Trimetazidine.[13] This highlights the potential of methoxy-substituted phenyl compounds to serve as privileged fragments in drug design. The biphenyl structure of the title compound offers an opportunity to develop analogues with potentially improved pharmacokinetic or pharmacodynamic properties.

Drug_Development_Workflow start This compound derivatization Synthetic Derivatization (via Aldehyde) start->derivatization Versatile Scaffold library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id Biological Assays lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship (SAR) candidate Drug Candidate lead_opt->candidate caption Drug Discovery Workflow

Caption: Drug Discovery Workflow.

Safety, Handling, and Storage

  • Hazard Classification (Anticipated):

    • Acute oral toxicity.

    • Skin irritation.[14]

    • Serious eye irritation.[15]

    • May cause respiratory irritation.[15]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

    • Avoid breathing dust, fumes, or vapors.[17]

    • Avoid contact with skin, eyes, and clothing.[18]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]

    • Wash hands thoroughly after handling.[17]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.[18]

    • Protect from light and moisture.[18]

  • First Aid Measures:

    • If inhaled: Move the person to fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.[17]

Disclaimer: This safety information is based on related compounds and should be used as a guideline only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the versatile reactivity of the aldehyde group and the favorable pharmacophoric features of the dimethoxy-biphenyl scaffold, positions it as a valuable building block for the discovery of new bioactive molecules. As the demand for novel therapeutics targeting complex diseases continues to grow, the strategic use of such well-designed molecular starting points will be paramount in the development of the next generation of medicines.

References

3',4'-Dimethoxybiphenyl-4-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant potential in medicinal chemistry and materials science. We delve into its core physicochemical properties, elucidate a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and outline a systematic workflow for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile biphenyl scaffold in their research and development pipelines.

The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its rigid, planar structure allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. The introduction of specific substituents, such as the methoxy and aldehyde groups in this compound, further enhances its utility, offering multiple points for chemical modification and fine-tuning of electronic and steric properties. This compound serves as a valuable building block, bridging two key pharmacophores: the biphenyl group and the dimethoxy-substituted phenyl ring, which is present in many natural products and synthetic drugs.[1]

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Weight 242.27 g/mol [2]
Molecular Formula C₁₅H₁₄O₃[2]
CAS Number 640769-65-9[2]
IUPAC Name 3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehydeN/A
Common Synonyms 4-(3,4-Dimethoxyphenyl)benzaldehydeN/A
Appearance Typically an off-white to pale yellow solidN/A

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two phenyl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3][4][5]

The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. For the target molecule, two primary routes are viable:

  • Route A: Coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene.

  • Route B: Coupling of (3,4-dimethoxyphenyl)boronic acid with 4-bromobenzaldehyde.

Both routes are effective; the choice often depends on the commercial availability and cost of the starting materials. The underlying mechanism is a well-established catalytic cycle.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.[6]

  • Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group (e.g., the 3,4-dimethoxyphenyl group) to the palladium center and displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biphenyl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar-X (Organohalide) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' L₂ (Di-organo Complex) ArPdX->ArPdAr Transmetalation ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) ArPdAr->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Synthetic Protocol

This protocol is adapted from established procedures for similar biphenyl aldehydes and provides a reliable method for laboratory-scale synthesis.[8]

  • Reactor Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, charge 4-bromobenzaldehyde (1.0 equiv), (3,4-dimethoxyphenyl)boronic acid (1.05 equiv), and a suitable solvent such as 1-propanol or a toluene/water mixture.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst, such as palladium(II) acetate (0.003 equiv), a phosphine ligand like triphenylphosphine (0.009 equiv), and an aqueous solution of a base, typically 2M sodium carbonate (1.2 equiv).[8] The base is crucial for the transmetalation step.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. Completion is often observed within 1-4 hours.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.[8]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive structural analysis.[10]

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ir FT-IR Spectroscopy start->ir Functional Group ID ms Mass Spectrometry (GC-MS or ESI-MS) start->ms Molecular Weight Confirmation final Structure Confirmed Purity Assessed nmr->final ir->final ms->final

Figure 2: Standard workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[11]

  • ¹H NMR Protocol: Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃). The spectrum will show distinct signals for each unique proton environment.

  • ¹³C NMR Protocol: A more concentrated sample (20-50 mg) is used. The proton-decoupled spectrum provides a single peak for each unique carbon atom.

Expected Spectroscopic Data
¹H NMR Aldehyde proton (CHO): A singlet around δ 9.9-10.1 ppm. Aromatic protons: A complex series of doublets and multiplets between δ 6.9-8.0 ppm. The protons on the aldehyde-bearing ring will be further downfield. Methoxy protons (OCH₃): Two distinct singlets around δ 3.9-4.0 ppm, each integrating to 3H.
¹³C NMR Carbonyl carbon (C=O): A signal around δ 190-192 ppm. Aromatic carbons: Multiple signals between δ 110-155 ppm. The two carbons bonded to the methoxy groups will be significantly shielded. Methoxy carbons (OCH₃): Two signals around δ 55-56 ppm.
FT-IR (KBr Pellet or Thin Film) C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. C-H stretch (aromatic): Signals just above 3000 cm⁻¹. C-O stretch (ether): Strong bands in the 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z = 242.27, corresponding to the molecular weight of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[10] A sample can be analyzed as a KBr pellet or as a thin film on a salt plate. The presence of a strong carbonyl stretch confirms the aldehyde, and strong C-O stretches confirm the methoxy ethers.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final confirmation of its identity.[10] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. The detection of the molecular ion peak at the calculated mass confirms the successful synthesis.[12]

Applications in Medicinal Chemistry and Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motifs are of high interest in drug development. The dimethoxy-phenyl group is a key feature in many biologically active molecules, including the antihypertensive drug Prazosin and the versatile intermediate Veratraldehyde (3,4-dimethoxybenzaldehyde).[13]

This compound serves as an excellent starting point for synthesizing more complex molecules. The aldehyde group is a versatile handle for various chemical transformations:

  • Reductive Amination: To introduce diverse amine functionalities, creating libraries of potential drug candidates.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.

  • Oxidation: To form the corresponding carboxylic acid, another valuable functional group for amide bond formation or esterification.

  • Condensation Reactions: To build heterocyclic rings, which are common in pharmaceutical agents.

By leveraging this intermediate, researchers can efficiently synthesize novel biphenyl derivatives for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and disposal information.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from its embedded biphenyl and dimethoxy-phenyl scaffolds. Its synthesis is readily achieved through the robust and scalable Suzuki-Miyaura cross-coupling reaction. A standard suite of analytical techniques can be employed to verify its structure and purity with high confidence. For researchers in drug discovery and materials science, this compound represents a versatile platform for the development of novel, high-performance molecules.

References

An In-Depth Technical Guide to the Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 3',4'-Dimethoxybiphenyl-4-carbaldehyde, a key biaryl intermediate. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, recognized for its high efficiency, functional group tolerance, and favorable environmental profile. This document details the underlying mechanistic principles, offers a critical analysis of retrosynthetic strategies, and presents a field-proven, step-by-step experimental protocol. Alternative methodologies, such as the Stille coupling, are also discussed to provide a comparative context. The guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis, offering the technical depth required to ensure reproducible, high-yield outcomes.

Introduction

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with these scaffolds forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] this compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is a valuable bifunctional intermediate, featuring a dimethoxy-substituted phenyl ring coupled to a formyl-substituted phenyl ring.[2] The aldehyde group serves as a versatile handle for subsequent transformations, making this molecule a strategic building block in multi-step syntheses.

The most robust and widely adopted method for constructing such C(sp²)-C(sp²) bonds is the palladium-catalyzed cross-coupling reaction.[1] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is preeminent due to the stability, low toxicity, and commercial availability of the boronic acid precursors.[3][4] This guide will provide an in-depth exploration of the Suzuki-Miyaura pathway as the recommended route for synthesizing this compound.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule at the central C-C bond between the two aromatic rings reveals two primary Suzuki-Miyaura coupling strategies. The choice between these pathways often depends on the commercial availability, cost, and stability of the required starting materials.

G cluster_path_a Pathway A cluster_path_b Pathway B target This compound p1_a 3,4-Dimethoxyphenyl- boronic acid target->p1_a Disconnect (Suzuki) p2_a 4-Bromobenzaldehyde target->p2_a Disconnect (Suzuki) p1_b 4-Formylphenyl- boronic acid target->p1_b Disconnect (Suzuki) p2_b 4-Bromo-1,2- dimethoxybenzene target->p2_b Disconnect (Suzuki)

Figure 1: Retrosynthetic analysis of the target molecule.

Pathway A involves the coupling of 3,4-dimethoxyphenylboronic acid with 4-bromobenzaldehyde . Both precursors are commercially available and relatively inexpensive. This pathway is generally preferred due to the high reactivity and stability of 4-bromobenzaldehyde in typical Suzuki conditions.

Pathway B utilizes 4-formylphenylboronic acid and 4-bromo-1,2-dimethoxybenzene . While also viable, 4-formylphenylboronic acid can be more prone to side reactions, such as self-coupling or protodeboronation, under certain basic conditions, although modern protocols have largely mitigated these issues.

For the purposes of this guide, we will focus on Pathway A as the primary recommended route due to its robustness and the ready availability of its precursors.

Chapter 2: The Suzuki-Miyaura Coupling: Principles and Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[3] The reaction's success hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation : The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[6][7]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) ar1x Ar¹-X (4-Bromobenzaldehyde) ar2b Ar²-B(OH)₂ (3,4-Dimethoxyphenyl- boronic acid) base Base (e.g., K₂CO₃)

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing reaction yield and purity.[7][8] For substrates like 4-bromobenzaldehyde, a catalyst system such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a phosphine ligand is effective.[8][9] A mixed solvent system, often containing water (e.g., Dioxane/H₂O or Toluene/H₂O), is used to dissolve both the organic substrates and the inorganic base.[8][10]

Chapter 3: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound via Pathway A.

Experimental Workflow Overview

Workflow start Reactants: - 4-Bromobenzaldehyde - 3,4-Dimethoxyphenylboronic acid - Pd(PPh₃)₄ - K₃PO₄ - 1,4-Dioxane/H₂O reaction Reaction Setup: - Assemble flask under Argon - Degas solvent - Heat to 80-90 °C - Stir for 18-22h start->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine - Dry over MgSO₄ reaction->workup purify Purification: - Concentrate via rotary evaporation - Recrystallize from Ethanol/Hexane workup->purify product Final Product: 3',4'-Dimethoxybiphenyl- 4-carbaldehyde (Characterize: NMR, MS, MP) purify->product

Figure 3: Step-by-step experimental workflow diagram.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/Equivalents
4-Bromobenzaldehyde1122-91-4185.021.0 equiv
3,4-Dimethoxyphenylboronic acid122775-35-3181.981.1 - 1.2 equiv
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03 - 0.05 equiv (3-5 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2212.272.0 - 3.0 equiv
1,4-Dioxane (Anhydrous)123-91-188.11Solvent (e.g., 4 parts)
Deionized Water7732-18-518.02Solvent (e.g., 1 part)
Ethyl Acetate (EtOAc)141-78-688.11For extraction
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[8] Subsequently, add the degassed solvent system, for example, a 4:1 mixture of 1,4-Dioxane and water.[7][8]

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.[8]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[10]

  • Extraction and Washing: Wash the organic layer sequentially with deionized water and then with brine. Extract the aqueous layer again with ethyl acetate to recover any dissolved product. Combine all organic layers.[10][11]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

Chapter 4: Purification and Characterization

The crude product obtained is typically a solid that can be purified to a high degree by recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: A mixed solvent system such as ethanol/hexane or ethyl acetate/hexane is often effective. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.[13]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., boiling ethanol).[13]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice-water bath for several minutes.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., cold hexane) to remove any residual soluble impurities.[13]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Expected Value / Observation
Appearance White to off-white solid
Molecular Formula C₁₅H₁₄O₃[2]
Molecular Weight 242.27[2]
¹H NMR (CDCl₃) δ ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H), ~7.7 (d, 2H), ~7.2-7.0 (m, 3H), ~3.9 (s, 6H, 2x -OCH₃). Note: Exact shifts and coupling constants may vary slightly.[12][15]
¹³C NMR (CDCl₃) δ ~191.9, 149.5, 149.2, 147.1, 135.2, 132.0, 130.3, 127.7, 119.8, 111.8, 111.4, 56.1. Note: Exact shifts may vary.[12][15]

Chapter 5: Alternative Synthetic Pathways

While the Suzuki-Miyaura coupling is the recommended method, it is valuable to understand alternative strategies.

The Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction that couples an organohalide with an organotin compound (stannane).[16]

  • Reaction: 4-Bromobenzaldehyde + (3,4-Dimethoxyphenyl)tributylstannane → this compound

Advantages:

  • Organostannanes are often stable to air and moisture.[17]

  • The reaction conditions are generally neutral and tolerate a wide variety of functional groups.[18]

Disadvantages:

  • The primary drawback is the high toxicity of organotin compounds.[4][16]

  • Removal of tin-containing byproducts from the reaction mixture can be difficult and often requires specific workup procedures.[4]

Due to these toxicity and purification challenges, the Stille coupling is now less favored than the Suzuki coupling for many applications, especially in pharmaceutical and industrial settings.[16]

Conclusion

The synthesis of this compound is most effectively and safely achieved via the Suzuki-Miyaura cross-coupling reaction. The pathway utilizing 3,4-dimethoxyphenylboronic acid and 4-bromobenzaldehyde is particularly robust, benefiting from readily available starting materials and well-established, high-yielding protocols. The mild reaction conditions, tolerance of the aldehyde functional group, and the use of non-toxic boronic acid reagents make this the superior strategy for both laboratory-scale synthesis and potential industrial scale-up. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.

References

A Comprehensive Spectroscopic Analysis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3',4'-Dimethoxybiphenyl-4-carbaldehyde (CAS: 640769-65-9), a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This document serves as an authoritative reference, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. By not only presenting the data but also explaining the underlying principles and experimental causality, this guide aims to empower scientists to confidently identify, characterize, and utilize this versatile chemical building block.

Compound Profile

This compound is a biphenyl derivative functionalized with two methoxy groups and an aldehyde. This substitution pattern makes it an important precursor, particularly in reactions requiring a reactive aldehyde and a tunable aromatic system, such as Suzuki or Buchwald-Hartwig couplings.[1][2] The molecular structure and key identifiers are summarized below.

Structure:

Chemical Structure of this compound

PropertyValueSource
IUPAC Name 4-(3,4-Dimethoxyphenyl)benzaldehyde[3]
CAS Number 640769-65-9[4][5]
Molecular Formula C₁₅H₁₄O₃[4][5]
Molecular Weight 242.27 g/mol [4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Rationale for Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for non-polar to moderately polar organic compounds, as it offers excellent solubility and its residual solvent peak does not interfere with key signals of the analyte. A 400 MHz or higher field strength is chosen to ensure adequate signal dispersion, particularly in the complex aromatic region of the ¹H NMR spectrum, allowing for the resolution of fine coupling patterns.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The electron-withdrawing nature of the aldehyde group and the electron-donating effects of the methoxy groups create a distinct and predictable set of signals.

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H~10.05Singlet (s)N/A1H
Aromatic-H (ortho to CHO)~7.95Doublet (d)~8.22H
Aromatic-H (meta to CHO)~7.75Doublet (d)~8.22H
Aromatic-H (H-2')~7.20Doublet (d)~2.01H
Aromatic-H (H-6')~7.15Doublet of Doublets (dd)~8.4, 2.01H
Aromatic-H (H-5')~6.98Doublet (d)~8.41H
Methoxy-H (C4'-OCH₃)~3.95Singlet (s)N/A3H
Methoxy-H (C3'-OCH₃)~3.92Singlet (s)N/A3H

Interpretation:

  • Aldehyde Proton (CHO): This proton appears as a sharp singlet significantly downfield (~10.05 ppm) due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[6]

  • Ring A Protons (Carbaldehyde Ring): The protons on the aldehyde-bearing ring appear as two distinct doublets. The protons ortho to the aldehyde (~7.95 ppm) are more deshielded than the meta protons (~7.75 ppm) due to the anisotropic effect and electron-withdrawing nature of the carbonyl group.

  • Ring B Protons (Dimethoxy Ring): The three protons on the dimethoxy-substituted ring exhibit a characteristic splitting pattern. The proton at the 2' position is a doublet coupled to the 6' proton. The 6' proton appears as a doublet of doublets, coupled to both the 5' and 2' protons. The 5' proton is a doublet coupled to the 6' proton.

  • Methoxy Protons (OCH₃): The two methoxy groups appear as sharp singlets around 3.9 ppm, integrating to three protons each. Their exact chemical shifts may be slightly different due to their distinct positions on the aromatic ring.

G cluster_mol ¹H and ¹³C NMR Structural Assignments cluster_labels Key Nuclei mol H_aldehyde C_aldehyde H_ortho C_ortho H_meta C_meta C_ipso1 C_ipso2 H_methoxy C_methoxy

Fig 1. Labeled nuclei for NMR spectral assignment.
¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Signal AssignmentChemical Shift (δ, ppm) (Predicted)
Aldehyde (C=O)~191.5
Aromatic (C-4')~151.0
Aromatic (C-3')~149.5
Aromatic (C-4)~147.5
Aromatic (C-1)~135.0
Aromatic (C-1')~132.0
Aromatic (C-2, C-6)~130.5
Aromatic (C-3, C-5)~127.5
Aromatic (C-6')~120.0
Aromatic (C-2')~112.0
Aromatic (C-5')~111.5
Methoxy (-OCH₃)~56.0

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around 191.5 ppm.[6]

  • Oxygenated Aromatic Carbons: The carbons directly attached to the methoxy groups (C-3' and C-4') are significantly deshielded and appear in the 149-151 ppm range.

  • Quaternary Carbons: The four quaternary carbons (C-1, C-4, C-1', C-4', C-3') are identifiable by their lower intensity in a standard spectrum and their positions in the aromatic region.

  • Protonated Aromatic Carbons: The remaining CH carbons of the aromatic rings appear between 111 and 131 ppm. The electron-donating methoxy groups cause an upfield shift (shielding) for the carbons on Ring B compared to those on the electron-deficient Ring A.

  • Methoxy Carbons: The two carbons of the methoxy groups are highly shielded and appear upfield around 56.0 ppm.[1]

Standard NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer (e.g., 400 MHz Bruker Avance).

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse sequence (e.g., 'zg30'). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and 16-32 scans.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Key parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Data and Interpretation

The IR spectrum is dominated by strong absorptions corresponding to the aldehyde and ether functionalities, as well as the aromatic rings.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2840 & ~2740C-H Stretch (Aldehyde)Medium-Weak
~1680-1700C=O Stretch (Conjugated Aldehyde)Strong
~1605 & ~1585C=C Stretch (Aromatic Ring)Strong-Medium
~1270 & ~1025C-O Stretch (Aryl Ether)Strong
~3050C-H Stretch (Aromatic)Medium
~2950C-H Stretch (Aliphatic, -OCH₃)Medium

Interpretation:

  • Aldehyde Group: The most diagnostic feature is the strong C=O stretching absorption around 1685 cm⁻¹.[1] Its position below 1700 cm⁻¹ confirms conjugation with the aromatic ring. Additionally, the two weak bands for the aldehydic C-H stretch near 2840 and 2740 cm⁻¹ are characteristic.

  • Aromatic System: Strong to medium bands around 1605 and 1585 cm⁻¹ are indicative of the C=C stretching vibrations within the two aromatic rings.

  • Ether Linkages: The presence of the two methoxy groups is confirmed by very strong C-O stretching bands, typically one for the asymmetric stretch (~1270 cm⁻¹) and another for the symmetric stretch (~1025 cm⁻¹).

Standard FT-IR (ATR) Data Acquisition Protocol

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

G cluster_workflow FT-IR (ATR) Experimental Workflow Start Clean ATR Crystal (e.g., with isopropanol) Step1 Acquire Background Spectrum (Reference Scan) Start->Step1 Step2 Place Small Amount of Solid Sample on Crystal Step1->Step2 Step3 Apply Pressure (Ensure Good Contact) Step2->Step3 Step4 Acquire Sample Spectrum (Typically 16-32 scans) Step3->Step4 Step5 Process Data (Baseline & ATR Correction) Step4->Step5 End Final IR Spectrum Step5->End

Fig 2. Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation patterns, further confirming its identity.

Mass Spectrum Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

  • Molecular Ion: The calculated exact mass for C₁₅H₁₄O₃ is 242.0892. In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 243.0965 or as a sodium adduct [M+Na]⁺ at m/z 265.0784.

  • Fragmentation Pattern (Predicted under EI): With a harder ionization technique like Electron Ionization (EI), characteristic fragments would be observed:

    • m/z 241: Loss of a hydrogen radical ([M-H]⁺) from the aldehyde is a common fragmentation pathway.

    • m/z 213: Loss of the formyl radical ([M-CHO]⁺).

    • m/z 198: Subsequent loss of a methyl radical from the m/z 213 fragment.

    • The mass spectrum of the related 3,4-dimethoxybenzaldehyde shows a strong molecular ion peak and loss of a hydrogen radical.[7]

Standard ESI-MS Data Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Set the mass analyzer (e.g., TOF or Orbitrap) to scan a relevant m/z range (e.g., 100-500) in positive ion mode.

  • Data Acquisition: Acquire data for a short period (e.g., 1 minute) to obtain an averaged mass spectrum with high signal-to-noise ratio.

Conclusion

The collective spectroscopic data provides an unequivocal structural confirmation of this compound. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aldehyde and aryl ether functional groups. Finally, mass spectrometry validates the molecular formula and overall molecular weight. This guide provides the foundational data and protocols necessary for the confident identification and application of this compound in advanced chemical research.

References

An In-Depth Technical Guide to the Solubility of 3',4'-Dimethoxybiphenyl-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3',4'-dimethoxybiphenyl-4-carbaldehyde, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties and the principles of Hansen Solubility Parameters (HSP). Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents, leveraging the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, accelerating process development, and ensuring the reproducibility of experimental outcomes.

Introduction: The Significance of Solubility in a Research and Development Context

This compound (CAS: 640769-65-9) is a bi-aryl aldehyde whose utility spans various domains of chemical synthesis, including the development of novel pharmaceutical agents and functional materials. The solubility of this compound in organic solvents is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and the development of robust crystallization and purification protocols. This guide provides both a theoretical framework for predicting solubility and a practical guide for its empirical determination, thereby empowering researchers to navigate the challenges of solvent selection and process scale-up with confidence.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃--INVALID-LINK--[1]
Molecular Weight 242.27 g/mol --INVALID-LINK--[1]
Predicted logP 3.14Molinspiration
Predicted Polar Surface Area (PSA) 43.37 ŲMolinspiration

The predicted octanol-water partition coefficient (logP) of 3.14 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media. The polar surface area (PSA) of 43.37 Ų arises from the oxygen atoms of the aldehyde and methoxy groups. This value suggests a moderate capacity for polar interactions, including hydrogen bonding with suitable solvent molecules.[2] These properties collectively indicate that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents with intermediate to low polarity.

Theoretical Framework for Solubility Prediction: A Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful framework.[3][4] HSP theory posits that the total cohesive energy of a substance can be deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] Solvents and solutes with similar HSP values are more likely to be miscible.

Estimated Hansen Solubility Parameters for this compound

While dedicated software is typically required for precise HSP prediction, a reasonable estimation can be made by considering the contributions of the molecule's constituent parts. The biphenyl core provides a strong dispersion component, the aldehyde group contributes significantly to the polar component, and the methoxy groups offer both polar and hydrogen-bonding acceptor capabilities. Based on these structural features, the estimated HSP values for this compound are presented below.

Hansen ParameterEstimated Value (MPa⁰⁵)Rationale
δD (Dispersion) 18.5 - 20.0Dominated by the large, non-polar biphenyl structure.
δP (Polar) 8.0 - 10.0Significant contribution from the polar carbonyl group of the aldehyde.
δH (Hydrogen Bonding) 4.0 - 6.0Primarily from the hydrogen bond accepting capacity of the oxygen atoms in the aldehyde and methoxy groups.
Predicting Solubility in Common Organic Solvents using HSP

The "goodness" of a solvent for a particular solute can be estimated by calculating the "distance" (Ra) between their respective points in Hansen space. A smaller Ra indicates a higher likelihood of good solubility. The table below provides the HSP values for a selection of common organic solvents and the calculated Ra relative to the estimated HSP of this compound.

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Predicted Solubility
Toluene 18.01.42.0Good
Tetrahydrofuran (THF) 16.85.78.0Good to Moderate
Dichloromethane 17.07.37.1Good
Acetone 15.510.47.0Good
Ethyl Acetate 15.85.37.2Moderate
Ethanol 15.88.819.4Poor to Moderate
Methanol 14.712.322.3Poor
Hexane 14.90.00.0Poor
Water 15.516.042.3Insoluble

Note: Solvent HSP data is sourced from publicly available databases.

This predictive analysis suggests that solvents like toluene, dichloromethane, and acetone are likely to be excellent choices for dissolving this compound. Tetrahydrofuran and ethyl acetate are predicted to be moderately effective, while highly polar protic solvents like ethanol and methanol, and non-polar aliphatic solvents like hexane, are expected to be poor solvents. Water is predicted to be an unsuitable solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate process development and regulatory submissions. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_solution Prepare supersaturated solution: Add excess solid to solvent equilibration Equilibrate at constant temperature (e.g., 24-72 hours with agitation) prep_solution->equilibration separation Separate solid and liquid phases (Centrifugation and/or Filtration) equilibration->separation sampling Sample the clear supernatant separation->sampling dilution Dilute sample with mobile phase sampling->dilution hplc Quantify concentration via HPLC-UV dilution->hplc

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add an excess amount of this compound to a known volume of each selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation:

    • Following equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature to permit the sedimentation of excess solid.

    • To ensure complete removal of particulate matter, centrifuge the vials.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. For viscous solvents or to guarantee the absence of fine particles, filtering the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute the collected supernatant with a suitable solvent, typically the mobile phase to be used in the HPLC analysis, to bring the concentration within the linear range of the calibration curve.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method for an aromatic aldehyde like this would involve:

      • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly effective. For example, a starting point could be 60:40 (v/v) acetonitrile:water.[5]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detection: UV detection at a wavelength corresponding to an absorbance maximum for the compound (a wavelength scan would determine the optimal value, but a starting point of 254 nm or 280 nm is often suitable for aromatic aldehydes).[6][7]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the original solvent.

Conclusion

This technical guide has provided a dual-pronged approach to understanding the solubility of this compound in organic solvents. Through the application of physicochemical principles and the Hansen Solubility Parameter framework, a predictive understanding of its solubility behavior has been established, enabling a rational, time-efficient initial solvent screening. Complementing this theoretical analysis, a detailed, robust experimental protocol has been outlined to facilitate the precise and accurate empirical determination of its solubility. The integration of these predictive and experimental methodologies empowers researchers to accelerate their development timelines, optimize reaction and purification processes, and ensure the generation of high-quality, reproducible data. The dissemination of such foundational data is crucial for the broader scientific community, fostering innovation and efficiency in the synthesis and application of this and related chemical entities.

References

Unveiling the Bioactive Potential of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Predicted Biological Activities, and Methodologies for Investigation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dimethoxybiphenyl-4-carbaldehyde, a biphenyl derivative with significant, yet largely unexplored, therapeutic potential. While direct biological studies on this specific molecule are limited, this document synthesizes existing knowledge on structurally related compounds to build a robust predictive profile of its bioactivity. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, hypothesized mechanisms of action, and validated experimental workflows to investigate its anticancer, anti-inflammatory, and antimicrobial properties. By presenting a clear roadmap for future research, this paper aims to accelerate the exploration of this compound as a promising lead compound in medicinal chemistry.

Introduction: The Biphenyl Scaffold and the Promise of this compound

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The specific substitution pattern of functional groups on the biphenyl rings plays a crucial role in determining the molecule's biological profile and mechanism of action.[4][5][6]

This compound (CAS 640769-65-9) is a small molecule characterized by a biphenyl core with two methoxy groups on one phenyl ring and a carbaldehyde group on the other.[7][8] While this compound is commercially available, a thorough review of the scientific literature reveals a notable gap in the investigation of its biological properties. However, the known activities of structurally similar dimethoxybiphenyl and aromatic aldehyde-containing compounds provide a strong basis for predicting its potential as a bioactive agent. This guide will therefore focus on a logical, evidence-based extrapolation of these properties to this compound.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 640769-65-9[7]
Molecular Formula C₁₅H₁₄O₃[7][8]
Molecular Weight 242.27 g/mol [7]
IUPAC Name 3',4'-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde[7]

Synthesis and Characterization

The efficient synthesis of unsymmetrical biphenyls is crucial for the exploration of their structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, offering a versatile route to a diverse range of biphenyl derivatives.[9][10][11]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 4-Formylphenylboronic acid

  • 4-Bromo-1,2-dimethoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq.), 4-bromo-1,2-dimethoxybenzene (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add toluene and water in a 4:1 ratio.

  • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the mixture.

  • Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Formylphenylboronic acid product This compound reactant1->product reactant2 4-Bromo-1,2-dimethoxybenzene reactant2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base K₂CO₃ base->product solvent Toluene/Water solvent->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Predicted Biological Activities and Investigational Strategies

Based on the biological activities of structurally related compounds, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial properties. This section outlines the rationale for these predictions and provides detailed protocols for their in vitro validation.

Anticancer Activity

Numerous biphenyl derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9][12] The presence of methoxy groups on the biphenyl scaffold has been associated with anticancer activity, potentially through the induction of apoptosis and cell cycle arrest.[13]

Hypothesized Mechanism of Action: this compound may exert its anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-3 and -7, and by causing cell cycle arrest at the G2/M phase.

A preliminary assessment of the compound's anticancer potential can be achieved through cytotoxicity assays on a panel of human cancer cell lines.

Table 2: Recommended Human Cancer Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7Breast Cancer
A549Lung Cancer
HeLaCervical Cancer
HT-29Colon Cancer
PC-3Prostate Cancer

Experimental Protocol: MTT Assay [13]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G start Seed Cancer Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan crystals mtt_addition->formazan_dissolution absorbance_measurement Measure absorbance at 570 nm formazan_dissolution->absorbance_measurement data_analysis Calculate IC₅₀ value absorbance_measurement->data_analysis G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) compound 3',4'-Dimethoxybiphenyl- 4-carbaldehyde compound->ikk Inhibition

References

An In-Depth Technical Guide to 3',4'-Dimethoxybiphenyl-4-carbaldehyde Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, affording compounds with a wide array of biological activities. This technical guide focuses on a specific, promising class of biphenyls: 3',4'-Dimethoxybiphenyl-4-carbaldehyde and its derivatives. The strategic placement of methoxy groups on one phenyl ring and a reactive carbaldehyde on the other provides a unique platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, with a particular emphasis on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols, structure-activity relationship (SAR) insights, and future research directions are presented to guide researchers in this exciting area of drug discovery.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl and its derivatives are prevalent in a multitude of commercially available drugs and biologically active compounds, demonstrating their therapeutic relevance. Their utility spans a wide range of applications, including but not limited to, anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents. The biphenyl core offers a semi-rigid framework that can be readily functionalized, allowing for the precise spatial orientation of various pharmacophoric groups to interact with biological targets.

The subject of this guide, this compound, presents a particularly interesting starting point for medicinal chemistry campaigns. The 3',4'-dimethoxy substitution pattern is a common feature in many natural products and synthetic compounds with established biological activities. The carbaldehyde functionality serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, oximes, and others, each with the potential for unique biological profiles.

Synthesis and Characterization

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most widely employed method due to its mild reaction conditions and tolerance of a broad range of functional groups.

Core Synthesis: The Suzuki-Miyaura Coupling

The synthesis of this compound typically involves the coupling of a boronic acid or ester with an aryl halide. A representative synthetic route is outlined below:

Suzuki_Coupling Reactant1 4-Bromobenzaldehyde Reaction_Node Suzuki-Miyaura Coupling Reactant1->Reaction_Node Reactant2 3,4-Dimethoxyphenylboronic acid Reactant2->Reaction_Node Catalyst Pd(PPh3)4 Catalyst->Reaction_Node Catalyst Base K2CO3 Base->Reaction_Node Base Solvent Toluene/Ethanol/H2O Solvent->Reaction_Node Solvent, Heat Product This compound Reaction_Node->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the core molecule.

Key Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure this compound.

Derivatization of the Carbaldehyde Group

The aldehyde functionality is a gateway to a vast chemical space. Common derivatizations include the formation of Schiff bases and hydrazones, which have been shown to possess significant biological activities in other molecular scaffolds.[1][2]

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases).

  • Hydrazone Formation: Condensation with hydrazines or hydrazides produces hydrazones.

Derivatization Core 3',4'-Dimethoxybiphenyl -4-carbaldehyde Schiff_Base Schiff Base Derivative Core->Schiff_Base + Amine Hydrazone Hydrazone Derivative Core->Hydrazone + Hydrazine Amine R-NH2 Hydrazine R-NHNH2

Caption: Common derivatization pathways for the carbaldehyde.

Structure-Activity Relationship (SAR) Studies

While direct SAR studies on this compound derivatives are not extensively reported in the literature, valuable insights can be gleaned from related biphenyl structures.

Structural Modification Observed Effect on Biological Activity Rationale
Substitution on the Phenyl Rings Introduction of electron-withdrawing or electron-donating groups can significantly modulate activity.Alters the electronic properties and potential for hydrogen bonding or other interactions with the target protein.
Nature of the Aldehyde Derivative Schiff bases and hydrazones often exhibit enhanced biological activity compared to the parent aldehyde.[2]The imine or hydrazone linkage can act as a hydrogen bond acceptor/donor and introduce additional points of interaction with the biological target.
Steric Bulk Bulky substituents on the biphenyl rings or the aldehyde derivative can either enhance or diminish activity.Can influence the preferred conformation of the molecule and its ability to fit into the binding pocket of a target protein.

Biological Activities and Therapeutic Potential

Based on the known activities of structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, with anticancer and anti-inflammatory activities being of particular interest.

Anticancer Activity

The 3,4-dimethoxyphenyl moiety is present in numerous compounds with demonstrated anticancer properties. For instance, 2-(3,4-dimethoxyphenyl)benzazole derivatives have been synthesized and evaluated for their cytotoxic effects.[3] The proposed mechanisms of action for biphenyl-based anticancer agents are diverse and include:

  • Induction of Apoptosis: Many biphenyl derivatives have been shown to induce programmed cell death in cancer cells.[4]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various stages of the cell cycle.[4]

  • Inhibition of Kinases: The biphenyl scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[5]

Key Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader to determine cell viability.

Anti-inflammatory Activity

Hydrazone derivatives of biphenyls have shown promising anti-inflammatory activity.[2] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus COX_LOX COX/LOX Enzymes Inflammatory_Stimulus->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Biphenyl_Derivative Biphenyl-4-carbaldehyde Derivative Biphenyl_Derivative->COX_LOX Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Future Directions and Outlook

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Library Synthesis: The synthesis and screening of a diverse library of derivatives to fully explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety profiles.

  • Computational Modeling: Utilization of molecular docking and other computational tools to guide the rational design of more potent and selective analogs.[6]

References

Unlocking the Potential of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: A Versatile Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dimethoxybiphenyl-4-carbaldehyde is a multi-functional organic compound poised at the intersection of medicinal chemistry, materials science, and synthetic innovation. Its structure, featuring a privileged biphenyl scaffold, tunable methoxy groups, and a reactive aldehyde handle, offers a rich platform for scientific exploration. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and potential research applications. We will explore its utility as a foundational building block for novel therapeutics, a precursor for advanced organic materials, and a versatile intermediate in complex organic synthesis. Detailed experimental protocols and workflows are provided to empower researchers to harness the full potential of this valuable molecule.

Core Molecular Architecture and Properties

This compound is an aromatic aldehyde whose structure is built upon a biphenyl framework. This framework is a common motif in a multitude of biologically active compounds and functional materials.[1] The molecule is further decorated with two key functional groups that dictate its reactivity and potential applications: a formyl group (-CHO) and two methoxy groups (-OCH₃).

The aldehyde group is a versatile chemical handle, enabling a wide array of synthetic transformations such as nucleophilic additions, reductions, oxidations, and condensations.[2][3] The methoxy groups, prevalent in many approved drugs, significantly influence the molecule's electronic properties and can modulate its pharmacokinetic profile (ADME) and binding interactions with biological targets.[4][5]

G cluster_biphenyl This compound mol mol

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 640769-65-9[6]
Molecular Formula C₁₅H₁₄O₃[6]
Molecular Weight 242.27 g/mol [6]
Appearance Off-white to yellow solid (typical)Supplier Data
Solubility Soluble in DMSO, DMF, Dichloromethane, Ethyl AcetateSupplier Data

Synthesis and Chemical Reactivity

The reliable synthesis of this compound is critical for its application in research. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and modular method for constructing the core biphenyl scaffold.[7]

Recommended Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene. The choice of a palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and purity.[8][9]

G Reactant1 4-Formylphenylboronic Acid Reaction Suzuki-Miyaura Coupling (Heat, 80-100°C) Reactant1->Reaction Reactant2 4-Bromo-1,2- dimethoxybenzene Reactant2->Reaction Catalyst Pd(OAc)₂ / SPhos (Palladium Catalyst System) Catalyst->Reaction Base K₂CO₃ (Base) Dioxane/H₂O (Solvent) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Product 3',4'-Dimethoxybiphenyl-4- carbaldehyde Purification Column Chromatography Workup->Purification Purification->Product Pure Product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid (1.05 equivalents) and 4-bromo-1,2-dimethoxybenzene (1.0 equivalent).

  • Catalyst and Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and SPhos (0.04 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

The Aldehyde as a Synthetic Hub

The true synthetic value of this molecule lies in the reactivity of its aldehyde group. It serves as a gateway to a vast chemical space, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

G Aldehyde 3',4'-Dimethoxybiphenyl- 4-carbaldehyde Alcohol Primary Alcohol (Reduction, e.g., NaBH₄) Aldehyde->Alcohol Reduction Acid Carboxylic Acid (Oxidation, e.g., Pinnick) Aldehyde->Acid Oxidation Imine Imine/Amine (Reductive Amination) Aldehyde->Imine Condensation + Reduction Alkene Alkene (Wittig Reaction) Aldehyde->Alkene C=C Formation Cyanohydrin Cyanohydrin (Addition of HCN) Aldehyde->Cyanohydrin Nucleophilic Addition

Caption: Key Synthetic Transformations of the Aldehyde Group.

Potential Research Applications

The unique combination of a biphenyl core, methoxy substituents, and a reactive aldehyde makes this compound a high-value starting point for multiple research avenues.

Medicinal Chemistry and Drug Discovery

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from hypertension to cancer.[10][11] This molecule is an ideal starting point for building libraries of novel compounds for biological screening.

Application Areas:

  • Scaffold for Kinase Inhibitors: The biphenyl core can be elaborated to target the ATP-binding site of various kinases, a critical target class in oncology.

  • GPCR Modulators: Derivatives can be synthesized to interact with G-protein coupled receptors, relevant for a wide range of diseases.

  • Antimicrobial and Antiviral Agents: Biphenyl derivatives have shown promise as antibacterial and antiviral compounds.[1][11]

Experimental Workflow: Library Synthesis via Reductive Amination

This workflow outlines the generation of a diverse amine library, a common strategy in hit-to-lead optimization.

G Start 3',4'-Dimethoxybiphenyl- 4-carbaldehyde Step1 Parallel Synthesis: React with diverse primary/secondary amines Start->Step1 Step2 Imine Formation (Intermediate) Step1->Step2 Step3 Reduction Step (e.g., NaBH(OAc)₃) Step2->Step3 Library Diverse Amine Library (Final Compounds) Step3->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Workflow for Medicinal Chemistry Library Synthesis.

Materials Science: Building Blocks for Functional Frameworks

Aldehyde-functionalized molecules are crucial building blocks (linkers or struts) for the bottom-up synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[12]

Potential Applications:

  • COF Synthesis: The aldehyde can undergo condensation reactions with multivalent amines (e.g., triaminobenzene) to form highly ordered, porous COFs with imine linkages. The dimethoxybiphenyl unit would form the "walls" of the pores, and its electronic properties could be tuned for applications in:

    • Gas Storage and Separation: Creating selective adsorbents for CO₂ or other gases.

    • Catalysis: Serving as a robust support for catalytic nanoparticles.

    • Sensing: Designing fluorescent frameworks where guest binding modulates emission.

  • Organic Electronics: The biphenyl core is a well-established component in materials for Organic Light-Emitting Diodes (OLEDs). Further derivatization could lead to novel charge-transporting or emissive materials.

Versatile Intermediate in Organic Synthesis

Beyond its direct use in drug discovery and materials science, this compound is a valuable intermediate for synthesizing more complex and structurally unique target molecules. Its aldehyde functionality allows for precise carbon-chain extensions and the introduction of chirality, making it a strategic component in the total synthesis of natural products or other complex molecular targets.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its modular synthesis and the versatile reactivity of its functional groups provide researchers with a powerful tool to construct novel molecules with tailored properties. From the development of next-generation pharmaceuticals to the design of advanced functional materials, the potential applications of this compound are vast and ripe for exploration. As synthetic methodologies continue to advance, the importance of well-designed, multi-functional building blocks like this one will only grow, paving the way for future scientific breakthroughs.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of 3',4'-Dimethoxybiphenyl-4-carbaldehyde: A Roadmap for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] 3',4'-Dimethoxybiphenyl-4-carbaldehyde is a distinct member of this class, featuring a dimethoxy-substituted phenyl ring coupled with a carbaldehyde group. While direct research into its biological activity is nascent, its structural motifs are present in compounds with well-documented anti-inflammatory and anticancer properties. This guide synthesizes existing research on structurally analogous compounds to postulate potential mechanisms of action for this compound. It further provides a comprehensive, step-by-step experimental framework for researchers to systematically investigate these hypotheses, transforming this molecule from a chemical entity into a potential therapeutic lead.

Chemical Profile and Structural Significance

This compound is an organic compound whose structure suggests significant potential for biological interaction. Its core biphenyl structure provides a rigid, lipophilic backbone ideal for fitting into protein binding pockets. The 3',4'-dimethoxy substitution is particularly noteworthy; this motif is known to enhance metabolic stability and improve oral bioavailability in drug candidates, a critical feature for drug development.[2] The chemically reactive carbaldehyde group can participate in various synthetic transformations or potentially form covalent bonds with biological targets.

PropertyValueSource
CAS Number 640769-65-9[3]
Molecular Formula C₁₅H₁₄O₃[3]
Molecular Weight 242.27 g/mol [3]
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)OCN/A
Physical Description Solid (Predicted)N/A

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the extensive literature surrounding biphenyl derivatives and compounds containing the 3,4-dimethoxyphenyl moiety, we can formulate several testable hypotheses for the mechanism of action of this compound.

Potential as an Anticancer Agent

The biphenyl scaffold is a cornerstone in the design of novel anticancer therapeutics.[1] Several distinct, yet plausible, mechanisms could be at play.

Hypothesis 1: Non-Immune Checkpoint Inhibition via the PD-L1/AKT Pathway Recent groundbreaking research has shown that certain biphenyl derivatives can exert anticancer effects through a non-immune pathway involving Programmed Death-Ligand 1 (PD-L1).[4] In this model, the compound binds to cytoplasmic PD-L1, inducing its dimerization. This event sequesters PD-L1, preventing it from activating the pro-survival AKT signaling pathway. The subsequent inhibition of AKT phosphorylation allows for the activation of GSK-3β, which in turn promotes the degradation of PD-L1, leading to cancer cell apoptosis.[4]

PDL1_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDL1_mem Membrane PD-L1 PD1 PD-1 (T-Cell) PDL1_mem->PD1 Immune Inhibition Compound 3',4'-Dimethoxybiphenyl -4-carbaldehyde PDL1_cyto Cytoplasmic PD-L1 Compound->PDL1_cyto Binds & Dimerizes pAKT p-AKT (Active) Compound->pAKT Prevents Phosphorylation PI3K PI3K PDL1_cyto->PI3K Activates AKT AKT PI3K->AKT Phosphorylates GSK3b GSK-3β (Inactive) pAKT->GSK3b Inhibits Apoptosis Apoptosis pAKT->Apoptosis Inhibits GSK3b_active GSK-3β (Active) GSK3b_active->PDL1_cyto Promotes Degradation GSK3b_active->Apoptosis Induces

Caption: Postulated anticancer mechanism via cytoplasmic PD-L1 inhibition.

Hypothesis 2: Induction of Apoptosis and G2/M Cell Cycle Arrest Studies on hydroxylated biphenyl compounds, which share the core scaffold, have demonstrated potent antitumor effects against malignant melanoma.[5] These compounds were found to inhibit cell proliferation by arresting the cell cycle at the G2/M transition and to induce apoptosis through the intrinsic caspase pathway, evidenced by PARP cleavage.[5] It is plausible that this compound could trigger similar cellular checkpoints.

Hypothesis 3: Inhibition of Tumor-Associated Carbonic Anhydrases Biphenyl sulfonamides have been developed as effective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. Their inhibition leads to intracellular acidification and subsequent apoptosis. While the subject compound lacks a sulfonamide group, the biphenyl scaffold itself is key for binding, suggesting a potential, albeit weaker, inhibitory interaction worth investigating.[6]

Potential as an Anti-inflammatory Agent

Chronic inflammation is a key driver of many diseases. Biphenyl derivatives have a long history as anti-inflammatory agents.[7]

Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Molecular docking studies of various biphenyl analogues have shown a high affinity for the active site of COX-2, and in vivo studies have confirmed the anti-inflammatory activity of these compounds in standard models like carrageenan-induced paw edema.[8][9][10]

COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Compound 3',4'-Dimethoxybiphenyl -4-carbaldehyde Compound->COX Inhibition

Caption: Postulated anti-inflammatory mechanism via COX enzyme inhibition.

A Validated Experimental Workflow for Mechanism Elucidation

Experimental_Workflow Phase1 Phase 1: Initial Biological Screening Viability Cytotoxicity Screening (MTT Assay) [Protocol 3.1.1] Phase1->Viability Inflammation Anti-inflammatory Screening (Griess/ELISA) [Protocol 3.1.2] Phase1->Inflammation Decision1 Is Compound Active? Viability->Decision1 Inflammation->Decision1 Phase2 Phase 2: Mechanistic Deep Dive Decision1->Phase2 Yes Inactive Result: Inactive (Archive Compound) Decision1->Inactive No WB Western Blot Analysis (p-AKT, PARP, COX-2) [Protocol 3.2.1] Phase2->WB Enzyme Direct Enzyme Assays (COX/CA Inhibition) [Protocol 3.2.2] Phase2->Enzyme Flow Cell Cycle Analysis (Flow Cytometry) [Protocol 3.2.3] Phase2->Flow Decision2 Mechanism Identified? WB->Decision2 Enzyme->Decision2 Flow->Decision2 Lead Result: Lead Compound Identified (Proceed to in vivo studies) Decision2->Lead Yes

Caption: A logical workflow for the biological characterization of the compound.

Phase 1: Initial Biological Screening

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) and a non-cancerous control cell line (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This assay measures the compound's ability to suppress inflammatory responses.

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5x10⁴ cells/well and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of the compound (e.g., 1 to 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. A decrease in absorbance indicates reduced NO production.

  • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Phase 2: Mechanistic Deep Dive

If significant activity is observed in Phase 1, proceed to these targeted experiments based on the initial findings.

This technique detects changes in key signaling proteins.

  • Cell Lysis: Treat cells (e.g., MDA-MB-231) with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT, anti-AKT, anti-PD-L1, anti-cleaved PARP, anti-COX-2).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in p-AKT or COX-2, or an increase in cleaved PARP, would support the respective hypotheses.

These assays determine if the compound directly inhibits a target enzyme.

  • COX Inhibition Assay: Use a commercial colorimetric or fluorescent COX inhibitor screening kit. Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid (substrate) in the presence and absence of the compound. Measure the product formation to determine the IC₅₀ for each isoform.

  • Carbonic Anhydrase Inhibition Assay: This can be performed using a stopped-flow CO₂ hydrase assay. Monitor the inhibition of CA-catalyzed CO₂ hydration in the presence of the compound.

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat a cancer cell line with the compound at its IC₅₀ concentration for 24 hours.

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Data Acquisition: Analyze the samples using a flow cytometer, exciting PI at 488 nm and measuring emission at ~617 nm.

  • Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would support Hypothesis 2.

Conclusion and Future Directions

While the mechanism of action for this compound remains to be experimentally defined, its chemical architecture provides a strong rationale for investigating its potential as both an anticancer and anti-inflammatory agent. The biphenyl core, augmented by a metabolically favorable dimethoxy substitution, makes it a compelling candidate for drug discovery. The hypotheses and detailed experimental workflows presented in this guide offer a clear, logical, and robust framework for the scientific community to unlock the therapeutic potential of this molecule. Successful validation of these or other mechanisms will pave the way for lead optimization and preclinical development, potentially adding a new and effective agent to the therapeutic arsenal.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 3',4'-dimethoxybiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. We leverage the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] This document provides an in-depth exploration of the reaction mechanism, a meticulously developed experimental protocol, and essential purification and characterization techniques. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar cross-coupling reactions.

Introduction: The Power of the Suzuki-Miyaura Coupling

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, as this structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, has emerged as a premier method for constructing these biaryl systems.[1][2] Its widespread adoption is attributed to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally less toxic and more environmentally benign than other organometallic compounds.[2][5]

The reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide, catalyzed by a palladium(0) complex.[1][3]

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Halide) ArX->OxAdd PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base_Activation Base (e.g., CO₃²⁻) Boronate [R²-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Boronate->Transmetalation PdII_biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biphenyl Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[1][2] The reactivity of the halide is crucial, with the general trend being I > Br > Cl > OTf.[6]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the Pd(II) complex.[1] The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex ([R²-B(OH)₃]⁻), which readily undergoes transmetalation.[7][8][9]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired biphenyl product (R¹-R²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1] The bulkiness of phosphine ligands can facilitate this step.[1]

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound from 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-BromobenzaldehydeC₇H₅BrO185.021.85 g10.01.0
3,4-Dimethoxyphenylboronic acidC₈H₁₁BO₄181.982.00 g11.01.1
Palladium(II) AcetatePd(OAc)₂224.5022.5 mg0.10.01
TriphenylphosphinePPh₃262.29105 mg0.40.04
Potassium CarbonateK₂CO₃138.214.15 g30.03.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Deionized WaterH₂O18.0210 mL--
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Reaction Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Combine Reactants: 4-bromobenzaldehyde, 3,4-dimethoxyphenylboronic acid, K₂CO₃ B Add Solvents: 1,4-Dioxane and Water A->B C Degas the mixture (N₂ or Ar bubbling) B->C D Add Catalyst & Ligand: Pd(OAc)₂ and PPh₃ C->D E Heat to Reflux (e.g., 90-100 °C) Monitor by TLC D->E F Cool to RT Add Ethyl Acetate & Water E->F G Separate organic layer Wash with brine F->G H Dry over Na₂SO₄ Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterize: NMR, MS, IR I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 3,4-dimethoxyphenylboronic acid (2.00 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).[10]

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Stir the mixture at room temperature to dissolve the solids.[6][11] The use of a biphasic solvent system is common in Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base.[1]

  • Degassing: Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling of the boronic acid.[6]

  • Catalyst and Ligand Addition: To the degassed solution, add palladium(II) acetate (22.5 mg, 0.1 mmol) and triphenylphosphine (105 mg, 0.4 mmol). The Pd(OAc)₂ serves as a precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.[1][12]

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product is typically purified by column chromatography on silica gel.[10][13]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane/ethyl acetate and gradually increasing the polarity).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the biphenyl product, showing the characteristic aromatic proton and carbon signals.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the successful coupling.

  • Infrared (IR) Spectroscopy: Will show the characteristic stretching frequency of the aldehyde carbonyl group (around 1700 cm⁻¹) and the C-O stretches of the methoxy groups.

Safety and Troubleshooting

Safety Precautions
  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Suzuki reactions can be exothermic, especially on a larger scale. It is important to monitor the reaction temperature and have a cooling bath readily available.[14][15][16][17]

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst (oxidized)Ensure thorough degassing of the reaction mixture. Use fresh catalyst and ligands.
Insufficiently strong baseTry a stronger base like K₃PO₄ or Cs₂CO₃.[1]
Low reaction temperatureEnsure the reaction is heated to a sufficient temperature for the specific aryl halide.
Homocoupling of boronic acid Presence of oxygenImprove degassing procedure.
Use of a Pd(II) source without a reducing agentThe phosphine ligand can act as a reducing agent, but ensuring an inert atmosphere is key.
Deboronated starting material Protodeboronation of the boronic acidUse anhydrous solvents or a non-aqueous base like KF. Consider using a more stable boronic ester (e.g., pinacol ester).[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the choice of base, high yields of the desired product can be achieved. The protocol and insights provided in this guide are intended to empower researchers to successfully synthesize this and other valuable biaryl compounds for their research endeavors.

References

Perfecting Purity: A Guide to the Purification of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

In the landscape of scientific research and pharmaceutical development, the purity of a chemical compound is not merely a desirable attribute but a fundamental prerequisite for obtaining reliable and reproducible results. 3',4'-Dimethoxybiphenyl-4-carbaldehyde, a key intermediate in the synthesis of various organic molecules, is no exception. Its purity can significantly impact reaction yields, biological activity, and the overall success of a research endeavor. This application note provides a comprehensive guide to the most effective purification techniques for this compound, offering detailed protocols and the scientific rationale behind each step to empower researchers in achieving the highest standards of purity.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is paramount in selecting and optimizing a purification strategy. These properties dictate the compound's behavior in various solvents and chromatographic systems.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃--INVALID-LINK--
Molecular Weight 242.27 g/mol --INVALID-LINK--
CAS Number 640769-65-9--INVALID-LINK--
Appearance Solid (form may vary)General knowledge
Solubility Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water.Inferred from related compounds and general principles

Core Purification Techniques: A Multi-faceted Approach

The purification of this compound typically involves a combination of techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method depends on the nature and quantity of the impurities present.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Protocol for Recrystallization from Ethanol/Water:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for compounds with moderate polarity like this compound. Ethanol acts as the primary solvent, while water serves as the anti-solvent.

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the desired product.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow for slower cooling.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt to induce crystallization again by scratching the inside of the flask with a glass rod or adding a seed crystal.

Flash Column Chromatography: Precision Separation

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to achieve separation.

Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation. A solvent system of hexanes and ethyl acetate is a common starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A typical starting gradient could be from 5% to 20% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexanes) and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). This allows for the separation of less polar impurities first, followed by the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions and monitor the separation by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Purification by Flash Column Chromatography:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Pack column with silica gel load_sample Load sample onto column prep_column->load_sample prep_sample Dissolve crude sample prep_sample->load_sample elute_column Elute with solvent gradient (e.g., Hexanes/Ethyl Acetate) load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions remove_solvent Remove solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Application Notes and Protocols for the Comprehensive Characterization of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',4'-Dimethoxybiphenyl-4-carbaldehyde is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural features, comprising a biphenyl core, methoxy functional groups, and a reactive carbaldehyde moiety, necessitate a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive suite of analytical methods and detailed protocols for the definitive identification, purity assessment, and physicochemical profiling of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each technique.

The molecular structure of this compound is presented below:

Molecular Formula: C₁₅H₁₄O₃[1] Molecular Weight: 242.27 g/mol [1]

  • Structure:

    • A biphenyl scaffold, which consists of two interconnected phenyl rings. The substitution pattern on biphenyl derivatives can influence their planarity and subsequently their physical and biological properties.[2]

    • Two methoxy groups (-OCH₃) at the 3' and 4' positions, which can influence solubility and electronic properties.

    • A carbaldehyde group (-CHO) at the 4-position, a key functional group for further synthetic modifications and biological interactions.

This document will detail the application of spectroscopic, chromatographic, and thermal analysis techniques for a thorough characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound. These techniques provide insights into the compound's chemical bonding, functional groups, and the electronic environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Expertise & Experience: The chemical shifts and coupling patterns in the NMR spectra are highly sensitive to the molecular structure. For instance, the aldehyde proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern characteristic of substituted biphenyl systems.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

      • Spectral Width: 0-16 ppm.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

      • Spectral Width: 0-220 ppm.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aldehyde Proton~9.9 - 10.1s1H-CHO
Aromatic Protons~7.0 - 8.0m7HAr-H
Methoxy Protons~3.9s6H2 x -OCH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~192C=O
Aromatic Carbons~110 - 160Ar-C
Methoxy Carbons~56-OCH₃

Note: The predicted chemical shifts are based on known values for similar structures, such as 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) and other benzaldehyde derivatives.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with high accuracy. For this compound (C₁₅H₁₄O₃), the expected exact mass can be calculated and compared to the experimental value.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The sample solution may need to be further diluted depending on the sensitivity of the instrument.

  • Instrument Parameters (ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is likely to show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Scan Range: m/z 50-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺).

    • Compare the measured m/z value with the calculated exact mass for C₁₅H₁₄O₃.

    • Analyze the isotopic pattern to further confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

Parameter Value
Molecular FormulaC₁₅H₁₄O₃
Calculated Exact Mass242.0943
Expected [M+H]⁺243.0991
Expected [M+Na]⁺265.0810
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-650 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
~2850-2750C-H stretchAldehyde (-CHO)
~1700-1680C=O stretchAldehyde (-CHO)[3]
~1600, ~1480C=C stretchAromatic Ring
~1250, ~1030C-O stretchMethoxy (-OCH₃)

Note: The presence of a strong carbonyl peak around 1678-1605 cm⁻¹ is a key indicator for the aldehyde group, as seen in related structures.[3]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system and the carbonyl group are chromophores that will absorb UV radiation.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.

    • Use a quartz cuvette for the measurement.

  • Data Acquisition:

    • Record the spectrum over a range of 200-400 nm.

    • Use the pure solvent as a blank.

  • Data Interpretation:

    • Identify the wavelength of maximum absorbance (λmax).

    • The absorption spectrum is expected to show characteristic bands for the biphenyl chromophore. The substitution pattern can influence the λmax.[2]

Parameter Expected Value
λmax~250-350 nm

Note: The exact λmax will depend on the solvent and the conformation of the biphenyl rings.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is well-suited for a moderately polar compound like this compound.[6]

Expertise & Experience: The choice of mobile phase and column is critical for achieving good separation. A C18 column is a common choice for reversed-phase chromatography. The mobile phase composition can be optimized to achieve a suitable retention time and peak shape. A gradient elution may be necessary if impurities with significantly different polarities are present.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • HPLC System and Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate buffer).[7] A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (determined from the UV-Vis spectrum, e.g., 254 nm or the λmax).[6]

    • Column Temperature: Ambient or controlled at 25-30 °C.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm filter prep1->prep2 hplc_inj Inject sample prep2->hplc_inj hplc_sep Separation on C18 column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Acquire chromatogram hplc_det->data_acq data_int Integrate peaks data_acq->data_int data_calc Calculate area % purity data_int->data_calc

Caption: Workflow for HPLC purity analysis of this compound.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature. For a crystalline solid like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to detect the presence of residual solvents or water.

  • Sample Preparation:

    • Place 5-10 mg of the sample in a TGA pan (e.g., alumina or platinum).

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 600 °C.

    • Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • The TGA thermogram plots mass loss (%) versus temperature.

    • A stable compound will show no significant mass loss until its decomposition temperature.

    • Mass loss at temperatures below 100 °C may indicate the presence of water, while mass loss between 100-200 °C could suggest the presence of residual organic solvents.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan.

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: Typically from ambient temperature to a temperature above the melting point (e.g., 30 °C to 200 °C).

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • An endothermic peak will be observed at the melting point. The peak onset or peak maximum can be reported as the melting point.

    • The area under the melting peak corresponds to the enthalpy of fusion.

Technique Parameter Expected Observation
TGADecomposition TemperatureStable up to a high temperature, followed by decomposition.
DSCMelting PointA sharp endothermic peak corresponding to the melting of a crystalline solid.

Note: The thermal stability and melting point are important parameters for assessing the purity and stability of the compound.[8][9][10][11][12]

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[13]

Expertise & Experience: This technique requires the growth of a high-quality single crystal of the compound. While often challenging, the resulting data provides precise bond lengths, bond angles, and information about the crystal packing. For biphenyl derivatives, X-ray crystallography can definitively determine the dihedral angle between the two phenyl rings, which is a key conformational feature.[2][14]

  • Crystal Growth:

    • Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Xray_Workflow cluster_crystal Crystal Growth cluster_data_coll Data Collection cluster_structure Structure Determination crystal_growth Slow evaporation of saturated solution mount_crystal Mount single crystal crystal_growth->mount_crystal collect_data Collect diffraction data mount_crystal->collect_data solve_structure Solve structure (Direct Methods) collect_data->solve_structure refine_structure Refine structural model solve_structure->refine_structure

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry are indispensable for primary structure elucidation and confirmation of molecular formula. FTIR and UV-Vis spectroscopy provide valuable information about functional groups and electronic properties. HPLC is the method of choice for purity assessment, while thermal analysis offers insights into the material's stability and phase transitions. Finally, single-crystal X-ray crystallography provides the ultimate proof of structure. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and accurately characterize this important chemical entity.

References

Application Note: Structural Elucidation of 3',4'-Dimethoxybiphenyl-4-carbaldehyde using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted 1H NMR spectrum based on established principles of chemical shift theory and analysis of structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the structural verification and purity assessment of this and similar biphenyl derivatives. We will delve into the rationale behind peak assignments, the influence of substituents on chemical shifts, and provide a detailed protocol for sample preparation and data acquisition.

Introduction

This compound is a substituted biphenyl derivative with potential applications in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active molecules and functional materials. The presence of the aldehyde and dimethoxy functional groups offers sites for further chemical modification, making this compound a versatile building block.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule such as this compound, ¹H NMR spectroscopy allows for the unambiguous confirmation of its structure by analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns of its constituent protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is based on the analysis of its constituent fragments: a 4-formylphenyl group (Ring A) and a 3,4-dimethoxyphenyl group (Ring B). The expected chemical shifts are influenced by the electronic effects of the aldehyde and methoxy substituents, as well as the anisotropic effects of the aromatic rings.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1H-formyl~10.05s-1H
2H-2, H-6~7.95d~8.22H
3H-3, H-5~7.75d~8.22H
4H-2'~7.20d~2.01H
5H-6'~7.15dd~8.4, 2.01H
6H-5'~6.98d~8.41H
7OCH₃ (4')~3.95s-3H
8OCH₃ (3')~3.92s-3H
Rationale for Peak Assignments:
  • Aldehyde Proton (H-formyl): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[3] It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. For biphenyl-4-carbaldehyde, this signal is observed at 10.00 ppm.[4]

  • Protons on Ring A (H-2, H-6, H-3, H-5): The protons on the formyl-substituted phenyl ring will be significantly deshielded. The protons ortho to the aldehyde group (H-2 and H-6) are expected to be the most downfield of the aromatic protons due to the strong electron-withdrawing and anisotropic effects of the formyl group. They will appear as a doublet. The protons meta to the aldehyde group (H-3 and H-5) will be slightly less deshielded and will also appear as a doublet, coupling with their ortho neighbors. In biphenyl-4-carbaldehyde, these protons appear at δ 7.89 (d) and 7.69 (d) respectively.[4]

  • Protons on Ring B (H-2', H-5', H-6'): The protons on the dimethoxy-substituted phenyl ring are influenced by the electron-donating methoxy groups.

    • H-5': This proton is ortho to the 4'-methoxy group and para to the 3'-methoxy group, and is expected to be the most shielded of the aromatic protons on this ring, appearing as a doublet due to coupling with H-6'. In 3,4-dimethoxybenzaldehyde, the corresponding proton appears at δ 6.98 ppm.

    • H-2': This proton is ortho to the 3'-methoxy group and meta to the 4'-methoxy group. It is expected to appear as a doublet with a small meta coupling constant.

    • H-6': This proton is ortho to both the biphenyl linkage and the 3'-methoxy group, and meta to the 4'-methoxy group. It will be a doublet of doublets due to ortho coupling with H-5' and meta coupling with H-2'.

  • Methoxy Protons (OCH₃): The two methoxy groups will appear as sharp singlets in the upfield region of the aromatic spectrum, typically between δ 3.8 and 4.0 ppm. Due to their slightly different chemical environments, they are expected to have distinct chemical shifts.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but may result in different chemical shifts due to solvent effects.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference (for CDCl₃, δ ≈ 7.26 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Nucleus¹H
SolventCDCl₃
Temperature298 K (25 °C)
Pulse Programzg30 (or equivalent)
Number of Scans16-32
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Receiver GainAdjust to optimize signal-to-noise without clipping
III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase correct the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm or the residual solvent peak.

  • Integration: Integrate all signals and normalize the integration values to a known number of protons (e.g., the aldehyde proton as 1H).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Parameters (zg30, 16 scans, 2s delay) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform (LB = 0.3 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Signals reference->integrate peak_pick Peak Picking integrate->peak_pick analysis Spectral Analysis & Interpretation peak_pick->analysis

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

This application note provides a detailed guide for the ¹H NMR analysis of this compound. By understanding the predicted spectrum and following the outlined experimental protocols, researchers can confidently verify the structure and assess the purity of this compound. The principles discussed herein are broadly applicable to the structural elucidation of other substituted biphenyls and related aromatic compounds.

References

Application Note: Predicted ¹³C NMR Analysis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde for Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',4'-Dimethoxybiphenyl-4-carbaldehyde is a biphenyl derivative with potential applications in the synthesis of novel organic materials and pharmaceutical intermediates. The precise characterization of its molecular structure is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the unambiguous structural elucidation of organic compounds by providing detailed information about the carbon skeleton.

This application note provides a detailed analysis of the predicted ¹³C NMR spectrum of this compound. In the absence of publicly available experimental data, this guide serves as a valuable resource for researchers for the verification of synthesized samples. The predicted chemical shifts are justified based on established principles of NMR spectroscopy and comparison with structurally related compounds. Furthermore, a standard protocol for the experimental acquisition of a ¹³C NMR spectrum is provided to guide researchers in obtaining and interpreting their own data.

Predicted ¹³C NMR Data for this compound

The chemical structure of this compound with the IUPAC numbering system is shown below:

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure of this compound with carbon numbering for NMR assignment.

The predicted ¹³C NMR chemical shifts are presented in Table 1. These predictions are based on computational models and analysis of substituent effects in similar molecular frameworks. The spectrum is predicted in deuterochloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityJustification for Assignment
C=O~192.0SingletThe aldehyde carbonyl carbon is significantly deshielded and typically appears in the 190-200 ppm region.[1]
C-4'~149.5SingletAromatic carbon attached to a methoxy group (ipso-carbon), deshielded due to the oxygen atom's electronegativity.
C-3'~149.0SingletAromatic carbon attached to a methoxy group (ipso-carbon), deshielded.
C-4~147.5SingletQuaternary carbon of the biphenyl linkage, deshielded by the electron-withdrawing aldehyde group.
C-1~135.5SingletQuaternary carbon attached to the aldehyde group, deshielded.
C-1'~133.0SingletQuaternary carbon of the biphenyl linkage, shielded relative to C-4 due to the electron-donating methoxy groups on the adjacent ring.
C-2, C-6~130.5SingletAromatic CH carbons ortho to the aldehyde group, deshielded.
C-3, C-5~127.5SingletAromatic CH carbons meta to the aldehyde group.
C-6'~120.0SingletAromatic CH carbon ortho to one methoxy group and meta to the other.
C-2'~112.0SingletAromatic CH carbon ortho to one methoxy group and meta to the other.
C-5'~111.5SingletAromatic CH carbon ortho to the other methoxy group.
OCH₃ (C-4')~56.0SingletMethoxy carbon, typically found in the 55-60 ppm range.
OCH₃ (C-3')~56.0SingletMethoxy carbon, chemical shift is very similar to the other methoxy group.

Methodology for ¹³C NMR Data Prediction

The predicted chemical shifts presented in this note are derived from established empirical models and additivity rules for substituted aromatic systems. The chemical shifts of related compounds, such as biphenyl-4-carbaldehyde and various dimethoxybenzene derivatives, were used as a basis for these predictions.[1] Computational chemistry software can also be employed to provide more precise predictions through methods like Density Functional Theory (DFT).[2]

Standard Protocol for Experimental ¹³C NMR Acquisition

For researchers who have synthesized this compound, the following protocol outlines the steps to acquire a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the instrument is calibrated to the solvent signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: ¹³C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration. Due to the low natural abundance of ¹³C, a higher number of scans is generally required compared to ¹H NMR.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

  • Integrate the signals (note: integration in ¹³C NMR is not always quantitative under standard conditions).

  • Perform peak picking to identify the chemical shift of each signal.

Graphical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing a ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Peak Picking & Assignment calibrate->assign report report assign->report Final Report

Caption: Workflow for ¹³C NMR Spectroscopy.

Interpretation of ¹³C NMR Data: Key Principles

The chemical shift of a carbon atom is influenced by its electronic environment. For this compound, the key functional groups determining the chemical shifts are the aldehyde and the two methoxy groups.

  • Aldehyde Group (-CHO): The carbonyl carbon of an aldehyde is strongly deshielded due to the electronegativity of the oxygen atom and resonance effects, resulting in a chemical shift in the downfield region of the spectrum (typically 190-200 ppm).[1] The aldehyde group also acts as an electron-withdrawing group, influencing the chemical shifts of the aromatic carbons in the ring to which it is attached.

  • Methoxy Groups (-OCH₃): The oxygen atom of a methoxy group is electronegative, causing a deshielding effect on the directly attached aromatic carbon (ipso-carbon), leading to a downfield shift. Conversely, the methoxy group is an electron-donating group through resonance, which increases the electron density at the ortho and para positions of the aromatic ring, causing an upfield (shielding) shift for these carbons. The methoxy carbons themselves typically appear around 55-60 ppm.

Conclusion

This application note provides a comprehensive guide to the predicted ¹³C NMR data of this compound. The detailed peak assignments, justified by established spectroscopic principles, offer a valuable reference for researchers engaged in the synthesis and characterization of this compound. The included standard protocol for experimental data acquisition and the workflow diagram provide practical guidance for obtaining and interpreting high-quality ¹³C NMR spectra. The use of predictive data, as demonstrated here, is an increasingly important tool in chemical research for the preliminary identification and structural verification of novel compounds.

References

Application Notes & Protocols: Leveraging 3',4'-Dimethoxybiphenyl-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. 3',4'-Dimethoxybiphenyl-4-carbaldehyde is a particularly valuable starting material, combining the structural rigidity and favorable protein-protein interaction potential of the biphenyl group with versatile and pharmacokinetically advantageous functional groups. The aldehyde provides a reactive handle for a multitude of synthetic transformations, while the 3',4'-dimethoxy substitution pattern is known to enhance metabolic stability and absorption profiles.[1][2] This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind methodological choices.

The Strategic Value of the this compound Scaffold

The utility of this reagent is rooted in the synergistic contribution of its three key components: the biphenyl core, the aldehyde functional group, and the dimethoxy substituents.

  • Biphenyl Core: This motif provides a semi-rigid backbone that can effectively orient functional groups to interact with biological targets. It is a common feature in drugs designed to inhibit enzymes or block receptor interactions.

  • Aldehyde Group: As a versatile electrophile, the carbaldehyde is a cornerstone of synthetic chemistry. It readily participates in reactions like reductive amination, Wittig reactions, and multi-component reactions (MCRs), enabling the rapid generation of molecular diversity.[3]

  • 3',4'-Dimethoxy Substituents: The methoxy group is a prevalent feature in many natural products and approved drugs.[4] The 3',4'-dimethoxy pattern, specifically, has been shown to confer significant pharmacokinetic benefits. This substitution can block sites of metabolism, improving metabolic stability and oral bioavailability.[1][2] These groups can also act as hydrogen bond acceptors, contributing to ligand-target binding affinity.[4]

The convergence of these features makes this compound a powerful precursor for developing novel therapeutics, particularly for targets where metabolic stability and specific spatial orientations are critical.

Core Applications & Synthetic Pathways

This section outlines key therapeutic areas where this compound serves as a critical building block.

Application I: Precursor for Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[5] Their inhibition has therapeutic applications in inflammatory diseases, cardiovascular conditions, and erectile dysfunction.[5][6] The 3',4'-dimethoxybiphenyl motif is a key pharmacophore in several potent PDE inhibitors, valued for its contribution to both binding and favorable pharmacokinetic properties.

The aldehyde functionality allows for the construction of various heterocyclic systems known to interact with the PDE active site. A common strategy involves the synthesis of Schiff bases followed by cyclization or reduction to introduce nitrogen-containing scaffolds.

G cluster_0 General Synthetic Workflow A 3',4'-Dimethoxybiphenyl- 4-carbaldehyde B Schiff Base Formation (Condensation with Amine) A->B R-NH2 E Multi-Component Reaction (e.g., Povarov Reaction) A->E Amine, Alkene G Oxidative Cyclization A->G Hydrazide, Oxidant C Cyclization / Reduction B->C D PDE Inhibitor Scaffold C->D F Tetrahydroquinoline (THQ) Core E->F H Oxadiazole Scaffold G->H

Caption: Synthetic pathways from the target aldehyde.

Application II: Synthesis of Tetrahydroquinoline (THQ) Derivatives

The tetrahydroquinoline (THQ) core is a privileged scaffold found in numerous natural products and synthetic molecules with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] The Povarov reaction, a powerful multi-component reaction, allows for the efficient, one-pot synthesis of functionalized THQs from an aldehyde, an amine, and an alkene. This compound is an excellent substrate for this transformation, leading to novel THQ derivatives with potential therapeutic value.

Application III: Building Block for Anticancer Agents

Derivatives containing the 3,4-dimethoxyphenyl moiety have been investigated as anticancer agents, notably as inhibitors of receptor tyrosine kinases like EGFR.[8] The aldehyde can be converted into various heterocyclic systems, such as oxadiazoles, which are known to exhibit cytotoxic activity.[8] A common synthetic route involves converting the aldehyde to a carboxylic acid, followed by condensation with a hydrazide and subsequent oxidative cyclization.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and scales. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

The starting material itself is typically synthesized via a Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming C-C bonds.[9][10][11]

Objective: To synthesize this compound from 4-formylphenylboronic acid and 4-bromo-1,2-dimethoxybenzene.

Reagent/MaterialM.W.Amount (1.0 equiv)Moles
4-formylphenylboronic acid149.961.50 g10.0 mmol
4-Bromo-1,2-dimethoxybenzene217.072.17 g10.0 mmol
Pd(PPh₃)₄1155.56347 mg0.3 mmol
2M Sodium Carbonate (aq)105.9915 mL30.0 mmol
Toluene-50 mL-
Ethanol-12.5 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4-formylphenylboronic acid (1.0 equiv), 4-bromo-1,2-dimethoxybenzene (1.0 equiv), and the base, 2M aqueous sodium carbonate (3.0 equiv).

  • Add the solvent system (Toluene/Ethanol, 4:1 ratio).

  • Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to degas the solution.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 85-90 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and 100 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

G cluster_0 Suzuki-Miyaura Coupling A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H Ar'-B(OH)2 H->D I Ar-X I->B J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Multi-Component Synthesis of a Tetrahydroquinoline (THQ) Derivative

Objective: To synthesize a novel THQ derivative via a Lewis-acid catalyzed Povarov reaction.

Reagent/MaterialM.W.Amount (1.0 equiv)Moles
This compound242.27242 mg1.0 mmol
Aniline93.1393 mg1.0 mmol
N-Vinylpyrrolidone111.14122 mg1.1 mmol
Ytterbium(III) Triflate (Yb(OTf)₃)610.1961 mg0.1 mmol
Acetonitrile-5 mL-

Procedure:

  • In a dry 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) and aniline (1.0 equiv) in anhydrous acetonitrile (5 mL).

  • Stir the solution at room temperature for 30 minutes to pre-form the Schiff base intermediate.

  • Add the catalyst, Yb(OTf)₃ (10 mol%), followed by N-vinylpyrrolidone (1.1 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture three times with 15 mL portions of dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the desired tetrahydroquinoline derivative.

Biological Evaluation Context

Derivatives synthesized from this compound should be evaluated in relevant biological assays.

  • For PDE Inhibitors: Assays using recombinant human PDE enzymes (e.g., PDE4 or PDE5) are standard.[6] The inhibitory activity is determined by measuring the hydrolysis of cAMP or cGMP, and results are reported as IC₅₀ values.

  • For Anticancer Agents: Initial screening is typically performed using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer).[8] Active compounds are then subjected to further mechanistic studies, such as cell cycle analysis and apoptosis assays.[8]

Compound ClassTargetRepresentative AssayEndpoint
PDE InhibitorsPDE4, PDE5Enzyme Inhibition AssayIC₅₀ (nM)
Anticancer AgentsEGFR, TubulinMTT Cell Viability AssayGI₅₀ (µM)
THQ DerivativesVarious (e.g., NF-κB)Reporter Gene AssayIC₅₀ (µM)

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of complex, biologically active molecules. Its inherent structural and functional features provide a solid foundation for addressing key challenges in drug design, particularly concerning metabolic stability and target interaction. The protocols and applications outlined in this guide serve as a robust starting point for researchers aiming to exploit the full potential of this versatile building block in the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Formylation of 3',4'-Dimethoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the formylation of 3',4'-dimethoxybiphenyl, a key transformation for synthesizing valuable intermediates in drug discovery and materials science. The primary focus is on the Vilsmeier-Haack reaction, a robust and widely applicable method for the formylation of electron-rich aromatic systems. This document outlines the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and discusses critical parameters for process optimization. Furthermore, alternative formylation strategies are briefly reviewed, and a comparative analysis is presented to guide researchers in selecting the most appropriate method for their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of 4,5-dimethoxybiphenyl-2-carbaldehyde and related structures.

Introduction: The Significance of Aromatic Formylation

The introduction of a formyl group (–CHO) onto an aromatic nucleus is a cornerstone of organic synthesis.[1] Aryl aldehydes are versatile intermediates, readily participating in a wide array of chemical transformations, including oxidation, reduction, condensation, and carbon-carbon bond-forming reactions. This versatility makes them indispensable precursors for the synthesis of complex molecules, ranging from pharmaceuticals and agrochemicals to dyes and polymers.

3',4'-Dimethoxybiphenyl serves as a representative electron-rich biaryl scaffold. The presence of two activating methoxy groups on one of the phenyl rings renders it susceptible to electrophilic aromatic substitution, making it an ideal candidate for formylation. The primary product of this reaction, 4,5-dimethoxybiphenyl-2-carbaldehyde, is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecular architectures.

This guide will primarily focus on the Vilsmeier-Haack reaction, which is a reliable and scalable method for the formylation of such activated aromatic compounds.[2][3] We will also briefly touch upon the Duff reaction as a potential, albeit less common, alternative for this specific substrate.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), in conjunction with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate a highly electrophilic species known as the Vilsmeier reagent.[4][5] This reagent then undergoes an electrophilic aromatic substitution with an electron-rich aromatic compound to introduce a formyl group.[2]

Causality of the Mechanism: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through several distinct steps:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, the Vilsmeier reagent.[5] The stability and high electrophilicity of this reagent are key to its effectiveness in formylating even moderately activated aromatic rings.

  • Electrophilic Aromatic Substitution: The electron-rich 3',4'-dimethoxybiphenyl, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy groups strongly activate the aromatic ring towards electrophilic attack and direct the substitution primarily to the ortho position relative to the methoxy groups due to both electronic and steric factors. The position ortho to the 4'-methoxy group and meta to the 3'-methoxy group is the most likely site of formylation.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product and a secondary amine byproduct. Careful control of the hydrolysis step is crucial to prevent side reactions and ensure a high yield of the desired product.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF POCl3 POCl₃ Intermediate1 Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Aromatic 3',4'-Dimethoxybiphenyl SigmaComplex Sigma Complex IminiumSalt Iminium Salt Intermediate Aldehyde 4,5-Dimethoxybiphenyl-2-carbaldehyde H2O H₂O

Experimental Protocol: Vilsmeier-Haack Formylation of 3',4'-Dimethoxybiphenyl

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3',4'-Dimethoxybiphenyl

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

Vilsmeier_Haack_Workflow Start Start ReagentPrep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) Start->ReagentPrep SubstrateAdd Add 3',4'-Dimethoxybiphenyl solution in DCM ReagentPrep->SubstrateAdd Reaction Stir at room temperature, then reflux SubstrateAdd->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End Obtain 4,5-Dimethoxybiphenyl-2-carbaldehyde Purification->End

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To the stirred solution, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.

  • Reaction with Substrate: In a separate flask, dissolve 3',4'-dimethoxybiphenyl (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours at room temperature, then heat the reaction to reflux (approximately 40 °C for DCM) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the acidic components and hydrolyzes the intermediate iminium salt. Stir the mixture vigorously for 30-60 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4,5-dimethoxybiphenyl-2-carbaldehyde.

Expected Results and Characterization

The expected product is 4,5-dimethoxybiphenyl-2-carbaldehyde. The yield can vary depending on the reaction scale and purity of reagents but is generally expected to be in the range of 60-80%.

Characterization Data (Predicted):

Analysis Expected Result
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.2 (s, 1H, -CHO), 7.6-7.3 (m, 5H, Ar-H of unsubstituted phenyl), 7.2 (s, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191.0 (-CHO), 155.0, 150.0, 140.0, 135.0, 130.0, 129.0, 128.0, 127.0, 115.0, 110.0, 56.0 (-OCH₃), 55.8 (-OCH₃)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₅H₁₄O₃

The Duff Reaction: An Alternative Approach

The Duff reaction is another method for the formylation of aromatic compounds, typically phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6][7] While it is highly effective for phenols due to the directing effect of the hydroxyl group, its application to non-phenolic substrates like 3',4'-dimethoxybiphenyl is less common and generally less efficient.[7]

Mechanistic Considerations and Applicability

The Duff reaction proceeds through the formation of an iminium ion from HMTA, which then acts as the electrophile.[7] For phenols, the reaction is believed to involve a chelation-controlled ortho-directing effect. In the case of 3',4'-dimethoxybiphenyl, the absence of a hydroxyl group means this directing effect is absent. While the methoxy groups are activating, the reaction would likely be less regioselective and may require harsher conditions, potentially leading to lower yields and a mixture of products. Therefore, the Duff reaction is generally not the preferred method for this specific transformation.

Comparative Analysis of Formylation Methods

Method Reagents Substrate Scope Advantages Disadvantages
Vilsmeier-Haack DMF, POCl₃/SOCl₂Electron-rich aromatics and heterocyclesGood yields, reliable, scalable, relatively mild conditions.[2]Use of corrosive and moisture-sensitive reagents.
Duff Reaction Hexamethylenetetramine, AcidPrimarily phenols and activated anilinesInexpensive reagents, simple procedure.[6]Generally low yields for non-phenolic substrates, potential for side reactions.[7]

Conclusion

The formylation of 3',4'-dimethoxybiphenyl is a key synthetic step for accessing valuable chemical intermediates. The Vilsmeier-Haack reaction stands out as the most effective and reliable method for this transformation, offering good yields and high regioselectivity under relatively mild conditions. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for achieving optimal results. While the Duff reaction presents a theoretical alternative, its practical application for this specific substrate is limited. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize 4,5-dimethoxybiphenyl-2-carbaldehyde and to make informed decisions when selecting a formylation strategy for related electron-rich biaryl compounds.

References

Application Notes & Protocols: A Guide to the Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Biphenyl Moiety

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structural motif in modern chemistry. Its unique conformational properties and electronic characteristics make it a cornerstone in diverse scientific fields. In drug discovery and medicinal chemistry, the biphenyl unit is integral to a wide array of therapeutic agents, including anti-inflammatory, antihypertensive, and anti-cancer drugs.[1][2][3][4][5] The ability of the biphenyl core to present substituents in a well-defined three-dimensional space allows for precise interactions with biological targets.[4] Beyond pharmaceuticals, these derivatives are critical in materials science, forming the basis for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[1][4]

Given their importance, the development of efficient and versatile methods for constructing the aryl-aryl bond is a central theme in synthetic organic chemistry.[6][7][8][9] While classical methods like the Ullmann coupling exist, modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions.[10] Among these, the Suzuki-Miyaura coupling reaction stands out as the preeminent method for its mild conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.[11][12][13]

This guide provides a detailed exploration of the Suzuki-Miyaura reaction for synthesizing biphenyl derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a robust and detailed experimental protocol, and discuss key parameters for reaction optimization.

The Suzuki-Miyaura Reaction: Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[11][12][14] The reaction's success hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][15] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) intermediate.[11][12][14][16][17] The reactivity of the halide is crucial, with the rate of this step generally following the trend: I > Br > OTf >> Cl.[18]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[14][19] This complex then exchanges its aryl group (Ar²) for the halide (X) on the palladium center, yielding a diorganopalladium(II) intermediate.[11][16]

  • Reductive Elimination: The final step involves the reductive elimination of the two aryl groups (Ar¹ and Ar²) from the palladium(II) center.[14][16][17] This forms the desired biphenyl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][15]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_TM->Product ArylHalide Ar¹-X ArylHalide->PdII_OA BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Experimental Protocol: Synthesis of a Generic Biphenyl Derivative

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Researchers should note that optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.[20]

Materials and Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Reagents for work-up and purification (e.g., Ethyl Acetate, brine, anhydrous MgSO₄, silica gel)

Experimental Workflow Diagram:

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitor 3. Monitoring (TLC / GC-MS) Reaction->Monitor Workup 4. Aqueous Work-up (Quench, Extract) Monitor->Workup Upon Completion Dry 5. Drying & Concentration (Dry Organic Layer, Evaporate) Workup->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for biphenyl synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).[21]

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[20][21]

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3-5 mol%).[13]

  • Solvent Addition and Reaction:

    • Add the degassed solvent system via syringe. A common choice is a mixture like Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1).[14]

    • Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).[14]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide), remove the flask from the oil bath and allow it to cool to room temperature.[14]

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[14][17]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14][17]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[14][17]

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl derivative.[14][22]

Optimization of Reaction Parameters

The versatility of the Suzuki-Miyaura coupling stems from the ability to fine-tune its components to suit specific substrates. For challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides, careful selection of the catalyst system is crucial.[18]

ComponentCommon Choices & ConsiderationsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles[23][19][21]Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources like Pd(OAc)₂ are pre-catalysts that are reduced in situ to the active Pd(0) species.[15] Palladacycles often offer higher stability and activity, allowing for lower catalyst loadings.[23]
Ligand Bulky, electron-rich phosphines: P(t-Bu)₃, PCy₃, SPhos, JohnPhos[14][18][19]Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich, bulky ligands promote the oxidative addition and reductive elimination steps, which is especially critical for coupling less reactive aryl chlorides.[18]
Base Inorganic bases: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF[13][14][19]The base is essential for activating the boronic acid to facilitate transmetalation.[19] Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive boronic acids or to accelerate the reaction.[14]
Boron Reagent Arylboronic acids (Ar-B(OH)₂), Arylboronate esters (e.g., pinacol esters)[24][19]Boronic acids are common but can be prone to protodeborylation (hydrolysis).[15] Boronate esters offer increased stability and are often used for purification and slow release of the boronic acid.
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with water[9][14][25]The solvent must solubilize the reagents. The addition of water is often beneficial, as it helps dissolve the inorganic base and can accelerate the transmetalation step.[14][19]

Conclusion

The Suzuki-Miyaura coupling is a powerful and indispensable tool for the synthesis of biphenyl derivatives, offering a broad substrate scope and high functional group tolerance.[23][13] By understanding the underlying catalytic cycle and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to construct complex molecular architectures for applications in drug discovery, materials science, and beyond. This guide serves as a foundational protocol, providing a starting point for the successful application of this transformative reaction.

References

Application Notes & Protocols: 3',4'-Dimethoxybiphenyl-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dimethoxybiphenyl Scaffold

In the landscape of modern organic synthesis, the biphenyl moiety remains a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. 3',4'-Dimethoxybiphenyl-4-carbaldehyde is a particularly valuable building block that combines this robust biphenyl core with a versatile aldehyde functional group. The presence of the dimethoxy substitution pattern on one of the phenyl rings significantly influences the molecule's electronic properties and provides handles for further functionalization, making it an important intermediate in medicinal chemistry and drug discovery.

This document serves as a technical guide for researchers, outlining the synthesis of this key intermediate and detailing its application in several fundamental synthetic transformations. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the causal factors behind experimental choices to empower researchers in their synthetic endeavors.

PropertyData
CAS Number 640769-65-9[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Typically a solid (powder/crystals)
Synonyms 4-(3,4-Dimethoxyphenyl)benzaldehyde

Synthesis of the Core Scaffold: Suzuki-Miyaura Coupling

The most direct and efficient method for constructing the biphenyl backbone of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable route for the formation of C-C bonds between aryl halides and arylboronic acids or esters.

The causality for this choice is clear: the reaction is highly tolerant of a wide range of functional groups, including the essential aldehyde moiety, and typically proceeds with high yields under relatively mild conditions. The use of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new biphenyl bond.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Conditions A 4-Bromobenzaldehyde Catalyst Pd(PPh₃)₄ A->Catalyst Oxidative Addition B 3,4-Dimethoxyphenylboronic acid B->Catalyst Transmetalation Product This compound Catalyst->Product Reductive Elimination Base K₂CO₃ Solvent DMF/H₂O

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings involving similar substrates.[2]

  • Setup: To a Schlenk flask, add 4-bromobenzaldehyde (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

  • Solvent & Catalyst Addition: Add a degassed solvent mixture of DMF and water (e.g., 4:1 ratio). To this suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Efficient for C-C bond formation with aryl halides.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent DMF/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Ar/N₂)Protects the Pd(0) catalyst from oxidation.

Core Application: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The aldehyde group of this compound is a prime site for carbon-carbon bond formation. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from aldehydes, particularly when aiming for stereocontrol and simplified purification.[3]

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide.[4] This heightened nucleophilicity allows it to react efficiently with a wide range of aldehydes. A key advantage is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, greatly simplifying product purification compared to the often-problematic triphenylphosphine oxide from a Wittig reaction.[5] Furthermore, HWE reactions with stabilized phosphonates predominantly yield the thermodynamically more stable (E)-alkene, offering excellent stereoselectivity.[4][6]

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Base Base (e.g., NaH) Base->Phosphonate Deprotonation Aldehyde 3',4'-Dimethoxybiphenyl- 4-carbaldehyde (Electrophile) Carbanion->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Aldehyde->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Byproduct Water-Soluble Phosphate Salt Oxaphosphetane->Byproduct Elimination

Caption: Generalized HWE reaction mechanism.

Protocol 2: (E)-Alkene Synthesis via HWE Reaction

This protocol describes the synthesis of an exemplary α,β-unsaturated ester, a common transformation in the synthesis of natural products and pharmaceutical intermediates.[3][7]

  • Anion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of a stabilized phosphonate (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF to the NaH suspension. The choice of a stabilized phosphonate is key to driving the reaction towards the (E)-alkene.[4] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. The formation of the phosphonate carbanion is often indicated by the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography to afford the pure (E)-alkene.

Core Application: Synthesis of Amines via Reductive Amination

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines, which are ubiquitous in pharmaceuticals.[8][9] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the target amine.

The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol. The reaction is typically performed in chlorinated solvents like dichloroethane (DCE) or ethyl acetate (EtOAc).[10]

Reductive_Amination cluster_reactants Reactants Aldehyde 3',4'-Dimethoxybiphenyl- 4-carbaldehyde Imine Imine/ Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R-NH₂) Amine->Imine Product Secondary or Tertiary Amine Product Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction

Caption: Workflow for one-pot reductive amination.

Protocol 3: One-Pot Reductive Amination

This general protocol can be adapted for a wide range of primary and secondary amines.[10]

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethyl acetate, 0.2 M), add the desired amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive amines, the addition of a mild acid catalyst like acetic acid can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir for 15-30 minutes.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine can then be purified by flash column chromatography.

Application in Medicinal Chemistry: A Scaffold for Phosphodiesterase (PDE) Inhibitors

The 3',4'-dimethoxybiphenyl scaffold is a key structural motif in the design of inhibitors for phosphodiesterases (PDEs), particularly PDE4.[11] PDEs are a family of enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways.[12] PDE4 inhibitors have shown significant therapeutic potential as anti-inflammatory and bronchodilatory agents for treating conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[11][13]

The 3',4'-dimethoxy-substituted phenyl ring, often referred to as a "catechol ether" pharmacophore, is a common feature in potent PDE4 inhibitors like Rolipram and Roflumilast. This specific substitution pattern is crucial for binding within the active site of the PDE4 enzyme.[11] this compound serves as an ideal starting point for synthesizing analogs and novel chemical entities that incorporate this critical pharmacophore, allowing for the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[12]

References

Troubleshooting & Optimization

Optimizing Suzuki coupling for 3',4'-Dimethoxybiphenyl-4-carbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Suzuki

I'm deep into investigating the Suzuki coupling reaction, with a particular focus on the synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. My initial approach involves exhaustive Google searches to gather reliable sources and expert perspectives on this specific compound's production.

Gathering Data, Refining Queries

I'm now expanding my Google searches to refine queries for optimal Suzuki coupling conditions, focusing on catalysts, bases, and solvents. Simultaneously, I've begun structuring the technical support center, organizing content into sections like FAQs and a troubleshooting guide. I'm formulating relevant FAQs, such as catalyst selection and base impact on the reaction, and drafting answers backed by the research. The troubleshooting guide will identify likely issues and solutions, as a problem-solution format.

Expanding Search & Support

I'm broadening my literature search, now focusing on aryl aldehyde Suzuki couplings and the impact of methoxy substituents on reaction outcomes, along with common side products and how to avoid them. I'm building out the technical support center, drafting FAQs centered on catalyst selection and base influence, and developing a troubleshooting guide structured around common problems and suggested solutions. I will create a detailed, step-by-step experimental procedure for this compound synthesis, pulling from multiple reliable sources.

Diving Deep into Literature

I've commenced comprehensive searches to compile information on Suzuki couplings, specifically focusing on the target compound. I'm prioritizing reaction conditions, catalysts, and common side reactions. Simultaneously, I've started structuring the technical support center, including FAQs and troubleshooting guides. My approach now is to ensure each FAQ answer and troubleshooting solution is backed by citations, and to integrate diagrams. My focus is on the aryl aldehyde and methoxy-substituted phenylboronic acid reactions and I will prepare a detailed protocol to ensure accuracy.

Technical Support Center: Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Strategic Overview: Choosing Your Synthetic Path

The synthesis of this compound (MW: 242.27, Formula: C₁₅H₁₄O₃)[1] primarily involves the formation of a key biphenyl C-C bond. The two most logical retrosynthetic disconnections lead to two distinct forward-synthetic strategies:

  • Suzuki-Miyaura Cross-Coupling: This is the most common and generally highest-yielding approach. It involves coupling an aryl halide with an arylboronic acid (or ester) in the presence of a palladium catalyst.

  • Vilsmeier-Haack Formylation: This approach involves formylating a pre-synthesized 3,4-dimethoxybiphenyl core. While viable for highly electron-rich substrates, its success here can be variable.

This guide will focus predominantly on troubleshooting the Suzuki-Miyaura pathway due to its superior reliability and substrate scope, while also addressing the potential pitfalls of the formylation route.

G cluster_main Synthetic Strategies cluster_suzuki Suzuki Reactants cluster_vilsmeier Vilsmeier Reactants Target This compound Suzuki Suzuki-Miyaura Coupling (Recommended) Target->Suzuki Retrosynthesis Vilsmeier Vilsmeier-Haack Formylation Target->Vilsmeier Retrosynthesis RouteA Route A: 4-Bromobenzaldehyde + 3,4-Dimethoxyphenylboronic Acid Suzuki->RouteA RouteB Route B: 4-Formylphenylboronic Acid + 1-Bromo-3,4-dimethoxybenzene Suzuki->RouteB VilsmeierReactants 3,4-Dimethoxybiphenyl + POCl3/DMF Vilsmeier->VilsmeierReactants

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide 1: The Suzuki-Miyaura Coupling Route

This is the preferred method for reliability and yield. The most common approach involves coupling 4-bromobenzaldehyde with 3,4-dimethoxyphenylboronic acid .

Q1: My Suzuki coupling reaction has a low yield or has stalled. What are the primary causes and how can I fix it?

Low conversion is a frequent issue stemming from several interconnected factors related to the catalyst, reagents, or reaction environment.

A1: Systematic Troubleshooting for Low Yields

  • Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation.

    • Expertise & Experience: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic choice, modern bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for less reactive substrates.[2] Pre-catalysts like XPhos G2 are highly effective as they are air-stable and efficiently generate the active catalytic species.[3]

    • Troubleshooting Action:

      • Ensure your palladium source is fresh. If using Pd(OAc)₂, the color should be a distinct orange-brown, not black (indicating decomposition to Pd(0) black).

      • Degas your reaction mixture thoroughly. Bubble argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst.[4] This is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[5]

      • Consider switching to a more robust ligand system. A systematic screening of ligands can significantly improve yields.[6][7]

  • Base Selection and Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[8]

    • Expertise & Experience: An inappropriate base can lead to incomplete reaction or side product formation. For this substrate combination, moderately strong inorganic bases are typically effective. Strong bases like hydroxides can sometimes promote unwanted side reactions.[3]

    • Troubleshooting Action:

      • If using a weaker base like Na₂CO₃, ensure it is anhydrous and finely powdered for maximum surface area.

      • If the reaction is sluggish, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

      • Use at least 2-3 equivalents of the base to ensure the reaction goes to completion.

  • Solvent and Temperature:

    • Expertise & Experience: The solvent must be able to dissolve the organic substrates while being compatible with the aqueous base. A mixture of an organic solvent (like dioxane, toluene, or DMF) with water is standard.[9][10]

    • Troubleshooting Action:

      • Ensure your organic solvent is anhydrous and high-purity.

      • Reaction temperature is a key parameter. While many Suzuki couplings run well at 80-100 °C, some systems benefit from higher or lower temperatures.[11] If you see decomposition, try lowering the temperature. If the reaction is slow, a modest increase may help.

G start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) check_reagents->check_catalyst Reagents OK repurify_reagents Use fresh, pure reagents. Dry solvent/base. check_reagents->repurify_reagents Impurity Suspected check_conditions Assess Reaction Conditions (Degassing, Temp., Time) check_catalyst->check_conditions Catalyst OK switch_catalyst Try different ligand (e.g., SPhos, XPhos) or a pre-catalyst. check_catalyst->switch_catalyst Ineffective optimize_conditions Ensure thorough degassing. Optimize temperature. check_conditions->optimize_conditions Suboptimal repurify_reagents->start success Yield Improved repurify_reagents->success switch_catalyst->start switch_catalyst->success optimize_conditions->start optimize_conditions->success G DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Electrophilic Attack Biphenyl 3,4-Dimethoxybiphenyl Biphenyl->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Target Aldehyde Workup->Product

References

Stability issues of 3',4'-Dimethoxybiphenyl-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',4'-Dimethoxybiphenyl-4-carbaldehyde is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring an aldehyde and two methoxy-substituted aromatic rings, presents unique reactivity and stability challenges. This guide provides in-depth technical support for researchers encountering stability issues with this compound, specifically when exposed to acidic environments. We will explore the underlying chemical principles of its degradation, offer troubleshooting protocols, and present strategies to mitigate these issues.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?

The principal stability concern arises from the two methoxy (-OCH₃) groups, which are aryl ethers. Under strong acidic conditions, these ether linkages are susceptible to cleavage. The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A nucleophile, typically the conjugate base of the acid (e.g., Br⁻, I⁻), can then attack the methyl carbon in an Sₙ2 reaction to yield a phenol and a methyl halide.[1]

A secondary concern is electrophilic substitution or polymerization. The methoxy groups are electron-donating, which activates the aromatic rings, making them more susceptible to attack by electrophiles. In a strongly acidic and concentrated solution, protonated aldehyde molecules could potentially act as electrophiles, leading to self-condensation or the formation of polymeric tars, often indicated by a darkening of the reaction mixture.

Q2: I'm observing unexpected spots on my TLC and new peaks in my LC-MS analysis after an acid-catalyzed reaction. What are the likely byproducts?

If you observe degradation, the most common byproducts are the result of demethylation. You should look for molecular ions in your mass spectrometry data corresponding to the loss of one or two methyl groups.

Table 1: Potential Degradation Byproducts and Their Mass Signatures

Byproduct NameStructure ChangeMolecular Weight ChangeExpected Mass (M)
3'-Hydroxy-4'-methoxybiphenyl-4-carbaldehydeLoss of one CH₂ group-14 Da~228.25
4'-Hydroxy-3'-methoxybiphenyl-4-carbaldehydeLoss of one CH₂ group-14 Da~228.25
3',4'-Dihydroxybiphenyl-4-carbaldehydeLoss of two CH₂ groups-28 Da~214.22
Oligomers/PolymersSelf-condensation+ n * (C₁₅H₁₂O₂)>480 Da

Note: The exact mass will vary based on isotopic distribution. These values are based on the parent compound's molecular weight of ~242.27 g/mol .[2][3]

Q3: What are the typical visual or spectroscopic signs of compound degradation?
  • Color Change: The solution may turn from colorless or pale yellow to a more intense yellow, orange, brown, or even black, which often suggests the formation of complex condensation products or polymers.

  • Precipitation: The formation of an insoluble solid or "tar" is a clear indicator of polymerization or the creation of less soluble byproducts (like the dihydroxy derivative).

  • Chromatography: On Thin Layer Chromatography (TLC), you may observe streaking, new spots with different Rf values, or material remaining at the baseline. High-Performance Liquid Chromatography (HPLC) will show a decrease in the area of the main peak and the appearance of new, often broader, peaks.

  • NMR Spectroscopy: In the ¹H NMR spectrum, you would expect to see a decrease in the integration of the methoxy proton signals (typically singlets around 3.9-4.0 ppm)[4] and the potential appearance of broad signals corresponding to new phenolic hydroxyl (-OH) protons.

Q4: Which acids and reaction conditions are most likely to cause degradation?

You should exercise extreme caution with the following reagents and conditions:

  • Strong Protic Acids: Concentrated hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective at cleaving aryl ethers and should be avoided unless demethylation is the intended reaction.[1] Concentrated sulfuric acid (H₂SO₄) can also cause cleavage and sulfonation.

  • Lewis Acids: Strong Lewis acids, especially those used for demethylation like boron tribromide (BBr₃), boron trichloride (BCl₃), and aluminum chloride (AlCl₃), will readily cleave the methoxy groups.[5]

  • High Temperatures: The rate of acid-catalyzed degradation reactions increases significantly with temperature. Refluxing in the presence of even moderate acids can lead to substantial decomposition.

Q5: My protocol requires acidic conditions. How can I proceed while minimizing the risk of degradation?

To enhance stability, consider the following modifications:

  • Use Milder Acids: Opt for organic acids like acetic acid or formic acid. If a stronger catalyst is needed, use a catalytic amount of p-toluenesulfonic acid (p-TsOH) or camphor-sulfonic acid (CSA) instead of a stoichiometric amount of a mineral acid.

  • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Running reactions at 0 °C or even lower can often prevent degradation.

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic medium.

  • Work in Dilute Conditions: High concentrations can favor intermolecular side reactions like polymerization.

Q6: What if my desired transformation absolutely requires harsh acidic conditions?

If harsh conditions are unavoidable and the aldehyde functionality must be preserved, a protecting group strategy is the most robust solution. However, the standard aldehyde protection method—forming an acetal—is acid-labile and not suitable.[6][7]

A superior strategy is to use an acid-stable protecting group. Thioacetals are an excellent choice as they are stable in both acidic and basic conditions.[8]

Workflow for Thioacetal Protection:

  • Protection: React this compound with a dithiol (e.g., ethane-1,2-dithiol) in the presence of a Lewis acid catalyst (like BF₃·OEt₂) to form the cyclic dithioacetal.

  • Desired Reaction: Perform your required transformation under the harsh acidic conditions. The dithioacetal will remain intact.

  • Deprotection: Remove the thioacetal group to regenerate the aldehyde. This is typically achieved using reagents like mercuric chloride (HgCl₂) or N-bromosuccinimide (NBS) under aqueous conditions.[8]

Troubleshooting and Experimental Protocols
Scenario: You have observed significant degradation of your starting material after an acid-catalyzed step.

This workflow provides a systematic approach to identifying the problem and finding a solution.

G A Degradation Observed (e.g., low yield, new TLC spots) B Step 1: Analyze Byproducts A->B I Identified Polymerization (Baseline material, tar) A->I Visual evidence C LC-MS Analysis (Check for M-14, M-28) B->C D ¹H NMR Analysis (Look for ↓ OMe signals, new OH peaks) B->D H Identified Demethylation (Phenolic byproducts) C->H Mass loss confirmed D->H Spectral changes confirmed E Step 2: Perform Stability Test F Run small-scale reactions (Vary acid, temp, time) E->F G Step 3: Optimize or Protect F->G J Option A: Milder Conditions (Lower temp, weaker acid) G->J If stability improves K Option B: Use Protecting Group (e.g., Thioacetal) G->K If degradation persists H->E I->E

Caption: Troubleshooting workflow for acid-induced degradation.

Protocol 1: Analytical Stability Screening

This protocol allows you to quickly assess the stability of this compound under various acidic conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Set of acids to test (e.g., Acetic Acid, HCl in Dioxane, p-TsOH, H₂SO₄)

  • TLC plates, HPLC vials

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Prepare a stock solution of the aldehyde in your chosen solvent (e.g., 10 mg/mL).

  • Set up a series of labeled vials (see Table 2 for an example setup).

  • To each vial, add 100 µL of the aldehyde stock solution (1 mg of compound).

  • Add the specified acid to each vial. For solid acids, add them directly. For liquid acids, add a small, controlled volume.

  • Stir the reactions at the designated temperature for a set time (e.g., 1 hour).

  • At the end of the time point, take a small aliquot for TLC analysis.

  • Quench the remainder of the reaction by adding 1 mL of saturated sodium bicarbonate solution. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and prepare for HPLC analysis to quantify the remaining starting material.

Table 2: Example Experimental Design for Stability Screening

VialAcid (Catalyst)ConcentrationTemperatureTime
1 (Control)NoneN/ARoom Temp.1 hr
2Acetic Acid1.0 MRoom Temp.1 hr
3p-TsOH0.1 eqRoom Temp.1 hr
4HCl (4M in Dioxane)1.0 eqRoom Temp.1 hr
5p-TsOH0.1 eq50 °C1 hr
Mechanistic Insight: The Demethylation Pathway

Understanding the mechanism of degradation is key to preventing it. The primary pathway involves the acid-catalyzed cleavage of the aryl-methoxy bond.

Caption: Mechanism of acid-catalyzed ether cleavage.

Explanation:

  • Protonation: A proton from the acid associates with the lone pair of electrons on one of the methoxy oxygen atoms, forming a protonated ether (an oxonium ion). This step is fast and reversible.

  • Nucleophilic Attack: The conjugate base of the acid (X⁻, e.g., Br⁻) acts as a nucleophile and attacks the electrophilic methyl carbon. This Sₙ2 displacement cleaves the C-O bond.

  • Products: The reaction yields the demethylated phenolic compound and a methyl halide (CH₃X). The resulting phenol is less reactive toward further Sₙ2 cleavage because the C(sp²)-O bond is much stronger.[1]

By understanding these failure modes and implementing the suggested strategies, researchers can significantly improve the success rate of reactions involving this compound under acidic conditions.

References

Technical Support Center: Biphenyl Carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biphenyl carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into common challenges encountered during the synthesis of this important chemical intermediate. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for synthesizing biphenyl derivatives, including 4-biphenylcarboxaldehyde.[1][2][3] It involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzaldehyde) with an arylboronic acid (e.g., phenylboronic acid).[2][4]

Frequently Asked Questions (FAQs) - Suzuki Coupling

Question 1: My Suzuki-Miyaura coupling reaction for 4-biphenylcarboxaldehyde shows a very low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yield in a Suzuki coupling is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst System Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[4][5] If it fails to form or is deactivated, the reaction will not proceed.

    • Cause: The combination of a palladium source (e.g., Palladium(II) acetate) and a phosphine ligand (e.g., triphenylphosphine) generates the active Pd(0) catalyst in situ.[1] Incomplete reduction of Pd(II) to Pd(0) or oxidation of the Pd(0) species can halt the reaction.

    • Solution: Ensure high-quality reagents. While rigorous exclusion of air is not always necessary for this specific procedure, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent oxidation of the catalyst.[1] Using a pre-catalyst that is more stable or a ligand that protects the palladium center can also improve results.[6]

  • Inefficient Transmetalation: This is a critical step where the aryl group is transferred from the boronic acid to the palladium center.[7]

    • Cause: Transmetalation requires the activation of the boronic acid by a base.[4][6] The choice and concentration of the base are crucial. An inadequate amount of base or a base that is too weak can slow down or stop this step.

    • Solution: Sodium carbonate (Na₂CO₃) is an effective and commonly used base for this reaction, typically used as a 2M aqueous solution.[1] Potassium phosphate (K₃PO₄) can be a stronger alternative if needed.[8] Ensure the base is fully dissolved and the biphasic mixture is stirred vigorously to maximize interfacial contact.

  • Side Reaction - Hydrolytic Deboronation:

    • Cause: Phenylboronic acid can degrade via protodeboronation, especially under prolonged heating in aqueous basic conditions, converting it back to benzene.[9][10] This reduces the concentration of a key reactant.

    • Solution: Minimize reaction time. Reactions in 1-propanol at reflux are typically complete within 30-45 minutes.[1] Monitor the reaction closely by TLC or ¹H NMR to avoid unnecessarily long reaction times.

  • Poor Solubility:

    • Cause: If reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be slow.

    • Solution: 1-propanol is an excellent solvent choice as it is water-miscible, allowing the aqueous base and organic reactants to form a homogeneous solution at reflux temperature (azeotrope with water boils at 88°C).[1] This improves reaction kinetics compared to immiscible solvent systems like toluene/water.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

Below is a Graphviz diagram outlining a logical workflow for diagnosing and solving low-yield issues in the synthesis of 4-biphenylcarboxaldehyde via Suzuki coupling.

Troubleshooting_Suzuki_Yield start Low Yield of 4-Biphenylcarboxaldehyde q_catalyst Is the catalyst system active? start->q_catalyst s_catalyst Check Reagent Quality (Pd source, ligand) Run under Inert Atmosphere (N2) q_catalyst->s_catalyst No q_base Is the base effective? q_catalyst->q_base Yes s_catalyst->q_base s_base Use 2M Aq. Na2CO3 Ensure Vigorous Stirring Consider K3PO4 if needed q_base->s_base No q_deboronation Is the boronic acid degrading? q_base->q_deboronation Yes s_base->q_deboronation s_deboronation Monitor reaction closely (TLC/NMR) Minimize reaction time (<1 hr) q_deboronation->s_deboronation Yes q_solubility Are reactants soluble? q_deboronation->q_solubility No s_deboronation->q_solubility s_solubility Use 1-Propanol/Water System Ensure homogeneity at reflux q_solubility->s_solubility No end_node Optimized Yield q_solubility->end_node Yes s_solubility->end_node Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans boronic R²-B(OH)₂ + Base pd_trans->pd0 product R¹-R² pd_trans->product label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination reagents R¹-X

References

Technical Support Center: Troubleshooting Side Reactions in the Preparation of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize cross-coupling methodologies to construct substituted biphenyls. As a senior application scientist, I've compiled this resource to address common challenges and side reactions encountered during these syntheses. This is not just a list of procedures, but a troubleshooting guide grounded in mechanistic principles to empower you to overcome synthetic hurdles.

Introduction: The Challenge of Selectivity in Biphenyl Synthesis

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings offer remarkable versatility.[1][4][5] However, their complexity can often lead to a variety of side reactions, diminishing yields and complicating purification.[6] Understanding the root causes of these side reactions is paramount to developing robust and efficient synthetic routes. This guide provides a question-and-answer-based approach to troubleshoot these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Homocoupling of Boronic Acids in Suzuki-Miyaura Coupling

Q1: I am observing a significant amount of a homocoupled byproduct from my boronic acid starting material. What is causing this and how can I prevent it?

A1: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl derived from the boronic acid partner.[6][7] This side reaction can arise from several mechanistic pathways.

Root Causes & Mechanistic Insight:

  • Oxidative Homocoupling: The presence of oxygen can promote the homocoupling of boronic acids, often mediated by the Pd(II) species.[6][7] This process involves the formation of a diarylpalladium(II) complex from two equivalents of the boronic acid, which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[6]

  • Reductive Activation of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to the catalytically active Pd(0) state.[6] One pathway for this reduction is the homocoupling of two boronic acid molecules.[6]

  • Protonolysis/Second Transmetalation: In some cases, particularly with sterically hindered or electron-deficient arylboronic acids, a less common mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling.[8]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Rigorous Degassing To minimize oxygen-mediated homocoupling.Before adding the catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use the freeze-pump-thaw technique for more sensitive reactions.[7]
Choice of Palladium Source Pd(0) sources do not require a reductive activation step that can consume the boronic acid.Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent.
Addition of a Mild Reducing Agent To facilitate the reduction of Pd(II) to Pd(0) without promoting homocoupling.The addition of potassium formate has been shown to suppress homocoupling by acting as a mild reducing agent that doesn't interfere with the main catalytic cycle.[9]
Optimize Reaction Conditions Faster desired coupling can outcompete the slower homocoupling side reaction.Screen different ligands, bases, and solvents to accelerate the rate of the desired cross-coupling reaction.[10]
Issue 2: Protodeboronation of the Boronic Acid

Q2: My desired biphenyl product yield is low, and I've isolated the arene corresponding to my boronic acid. What is happening?

A2: You are likely observing protodeboronation, a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[10] This is a common decomposition pathway for boronic acids, especially under the basic conditions of the Suzuki-Miyaura reaction.[10][11]

Root Causes & Mechanistic Insight:

  • Base-Catalyzed Protodeboronation: The mechanism of protodeboronation is highly dependent on the reaction pH.[10] In the presence of a base, the boronic acid can be converted to a more reactive boronate species, which can then be protonated by a proton source in the reaction mixture (e.g., water, alcohol solvents).

  • Substrate-Specific Instability: Certain boronic acids are more prone to protodeboronation. This includes electron-rich heteroaromatic, vinyl, and some electron-deficient arylboronic acids.[12][13]

Troubleshooting Workflow:

G start Low Yield & Arene byproduct observed check_boronic_acid Is the boronic acid known to be unstable? (e.g., heteroaromatic, vinyl) start->check_boronic_acid use_ester Use a more stable boronic ester (e.g., pinacol, MIDA) check_boronic_acid->use_ester Yes check_conditions Review reaction conditions check_boronic_acid->check_conditions No change_base Use a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃) check_conditions->change_base Is a strong base or protic solvent used? increase_rate Increase the rate of cross-coupling check_conditions->increase_rate No change_solvent Use an aprotic solvent (e.g., Toluene, Dioxane) change_base->change_solvent optimize_catalyst Optimize catalyst and ligand loading increase_rate->optimize_catalyst G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation (R²-M) PdII->Transmetalation PdII_R1R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

References

Technical Support Center: Scale-Up Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical experience.

The Suzuki-Miyaura cross-coupling reaction is a preferred method for synthesizing biphenyl compounds due to its versatility and functional group tolerance.[1][2] The synthesis of this compound typically involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with 3,4-dimethoxyphenylboronic acid.[3][4] While straightforward on a lab scale, scaling up this process introduces significant challenges that can impact yield, purity, and reproducibility.[5]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or Inconsistent Reaction Yield

Question: We are experiencing a significant drop in yield and poor batch-to-batch consistency when scaling up the Suzuki-Miyaura coupling reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate them?

Answer: Low and inconsistent yields during scale-up are often multifactorial, stemming from issues related to mass and heat transfer, reagent stability, and atmospheric control.[5][6]

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Causality: The catalytic cycle of the Suzuki coupling is sensitive to temperature and stoichiometry. Poor mixing prevents uniform distribution of the catalyst, base, and reactants, leading to side reactions like homocoupling and catalyst decomposition.[7]

    • Solution:

      • Optimize the stirrer design (e.g., anchor, turbine) and agitation speed to ensure thorough mixing.

      • Consider the use of a baffled reactor to improve turbulence and prevent vortex formation.

      • For very large scales, multiple injection points for reactants can improve initial dispersion.

  • Oxygen Sensitivity: Palladium catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation and the promotion of undesirable side reactions, such as the homocoupling of the boronic acid.[7][8]

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It also facilitates the oxidative homocoupling of the boronic acid.[9]

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. For larger volumes, sparging with an inert gas (Nitrogen or Argon) for an extended period is more effective than the freeze-pump-thaw method.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction and workup.

  • Thermal Control: Excursions in reaction temperature can lead to the formation of impurities and catalyst degradation.[8]

    • Causality: Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions. Conversely, temperatures that are too low can result in a stalled reaction.[5]

    • Solution:

      • Utilize a reactor with a jacketed heating/cooling system for precise temperature control.

      • Monitor the internal reaction temperature, not just the jacket temperature.

      • For highly exothermic reactions, consider controlled addition of one of the reactants to manage the heat evolution.

Issue 2: Formation of Significant Impurities

Question: Our scaled-up batches show significant levels of homocoupled byproducts (biphenyl and 4,4'-diformylbiphenyl) and protodeboronation of the boronic acid. How can we minimize these impurities?

Answer: The formation of homocoupled and protodeboronated products points towards specific issues within the catalytic cycle and reaction conditions.

Key Impurities and Mitigation Strategies:

ImpurityStructurePrimary Cause(s)Troubleshooting & Optimization
Biphenyl C₁₂H₁₀Oxidative homocoupling of 3,4-dimethoxyphenylboronic acid, often promoted by the presence of oxygen.[7]Rigorous exclusion of oxygen through thorough degassing of solvents and maintaining a strict inert atmosphere.[8]
4,4'-Diformylbiphenyl C₁₄H₁₀O₂Reductive homocoupling of 4-bromobenzaldehyde.Optimize catalyst and ligand selection. Ensure the purity of the 4-bromobenzaldehyde.
Veratrole C₈H₁₀O₂Protodeboronation of 3,4-dimethoxyphenylboronic acid.Use a non-aqueous base or minimize the amount of water present. Ensure the base is added portion-wise or at a controlled rate.

Experimental Protocol: Minimizing Homocoupling and Protodeboronation

  • Reactor Setup: In an appropriately sized, oven-dried, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.

  • Reagent Charging: Charge the reactor with 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid.

  • Inerting: Evacuate and backfill the reactor with nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water). Degassing can be achieved by sparging with nitrogen for at least 30 minutes prior to addition.

  • Catalyst and Base Addition: Add the palladium catalyst and a degassed aqueous solution of the base (e.g., potassium carbonate) to the stirring reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture and proceed with the extraction and purification steps under a nitrogen blanket where feasible.

Issue 3: Difficulties in Product Purification

Question: We are struggling with the purification of the final product. The crude material is a dark, oily residue, and column chromatography is not practical for our target scale. What are some scalable purification strategies?

Answer: Purification is a critical bottleneck in scale-up. Moving away from chromatography towards crystallization and selective extractions is essential.

Purification Strategies:

  • Crystallization: This is the most desirable method for large-scale purification.

    • Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization.

    • Seeding: Use a small amount of pure product to induce crystallization and control crystal size.

  • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct.[10][11]

    • Mechanism: The aldehyde reacts with sodium bisulfite to form a charged adduct that is soluble in the aqueous phase, allowing for the removal of non-aldehydic organic impurities by extraction.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., toluene).

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The product will move into the aqueous layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

      • To regenerate the aldehyde, basify the aqueous layer with a base like sodium carbonate or sodium hydroxide and extract the pure aldehyde back into an organic solvent.[11]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[12][13]

    • Considerations: Determine the thermal stability of the product through thermal gravimetric analysis (TGA) before attempting distillation. Short-path distillation is often preferred for high-boiling, sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best suited for the scale-up of this reaction?

Q2: How critical is the purity of the starting materials (4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid)?

A2: The purity of starting materials is paramount in scale-up. Impurities in the 4-bromobenzaldehyde can lead to unexpected side products. The 3,4-dimethoxyphenylboronic acid is prone to dehydration to form the corresponding boroxine (a cyclic trimer), which can affect the stoichiometry and reactivity.[1] It is advisable to use freshly purchased or properly stored boronic acid and to verify the purity of both starting materials by NMR or other analytical techniques before use.

Q3: Can we use a different base? What are the considerations?

A3: Yes, other bases can be used. The choice of base is crucial as it activates the boronic acid for transmetalation.[16]

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The strength of the base can influence the reaction rate and the formation of byproducts. For base-sensitive substrates, milder bases may be necessary.[17]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, particularly in anhydrous conditions to prevent protodeboronation.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Palladium Catalysts: While not acutely toxic, palladium residues in the final product, especially if it is an active pharmaceutical ingredient (API), are strictly regulated.

  • Solvents: The use of large quantities of flammable organic solvents like toluene or dioxane requires appropriate engineering controls (e.g., fume hoods, grounding of equipment) to prevent fires and exposure.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE). 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid can be irritating to the eyes, respiratory system, and skin.[18]

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield

start Low Yield in Scale-Up mixing Investigate Mixing Efficiency start->mixing atmosphere Check for Oxygen Contamination start->atmosphere temp Verify Thermal Control start->temp reagents Assess Reagent Quality start->reagents mixing_sol Optimize Stirrer/Baffles Consider Controlled Addition mixing->mixing_sol atmosphere_sol Improve Degassing Protocol Maintain Inert Atmosphere atmosphere->atmosphere_sol temp_sol Use Jacketed Reactor Monitor Internal Temperature temp->temp_sol reagents_sol Verify Purity (NMR, etc.) Use Fresh Boronic Acid reagents->reagents_sol

Caption: Troubleshooting flowchart for addressing low yield in scale-up.

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (Ar-X) Deactivation Inactive Pd(II) Pd0->Deactivation Oxidation (O2) Transmetal Ar-Pd(II)-Ar' L_n OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination Homocoupling Ar'-Ar' Transmetal->Homocoupling Homocoupling (O2) Protodeboronation Ar'-H Transmetal->Protodeboronation Protodeboronation (H2O, Base) RedElim->Pd0

Caption: Suzuki-Miyaura cycle and key off-cycle reactions.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for navigating the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to facilitate a successful and efficient synthesis.

I. Understanding the Synthesis: The Suzuki-Miyaura Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organoboron species (in this case, 3,4-dimethoxyphenylboronic acid) with an organohalide (4-bromobenzaldehyde). The general scheme for this reaction is depicted below.

cluster_reactants Reactants cluster_reagents Reagents A 4-Bromobenzaldehyde F This compound A->F B 3,4-Dimethoxyphenylboronic Acid B->F C Palladium Catalyst C->F Pd(0)/Pd(II) cycle D Base D->F E Solvent E->F

Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.

The success of this reaction is highly dependent on the judicious selection of the catalyst system and reaction conditions. The aldehyde functionality on one of the coupling partners and the electronic nature of both aryl rings introduce specific challenges that require careful consideration.

II. Catalyst and Ligand Selection: A Comparative Guide

The choice of palladium catalyst and the accompanying ligand is paramount for achieving high yield and purity. The ligand stabilizes the palladium center, influences its reactivity, and can mitigate side reactions. For the coupling of an electron-deficient aryl bromide (4-bromobenzaldehyde) with an electron-rich arylboronic acid (3,4-dimethoxyphenylboronic acid), a well-chosen ligand is crucial.

Catalyst System (Precatalyst/Ligand)Typical Loading (mol%)Recommended BaseSolvent SystemTemperature (°C)Key Considerations & Expected Outcome
Pd(PPh₃)₄ 1-5K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-100A classic, reliable choice. May require longer reaction times. Potential for PPh₃ oxidation and catalyst deactivation.[1][2]
Pd(OAc)₂ / PPh₃ Pd: 1-3, Ligand: 2-6K₂CO₃, K₃PO₄Toluene/Ethanol/H₂O90-100In-situ generation of the active Pd(0) species. Cost-effective. Similar performance to Pd(PPh₃)₄.[3]
Pd(OAc)₂ / SPhos Pd: 1-2, Ligand: 2-4K₃PO₄Toluene, Dioxane80-110SPhos is a bulky, electron-rich phosphine that can accelerate the reaction and improve yields, especially with challenging substrates.[4]
Pd₂(dba)₃ / XPhos Pd: 1-2, Ligand: 2-4K₃PO₄Dioxane, THFRT - 100XPhos is another highly effective Buchwald ligand, often providing high turnover numbers and rates.[5]
PdCl₂(dppf) 1-3K₂CO₃, Cs₂CO₃DMF, Dioxane80-120The dppf ligand can enhance catalyst stability and is effective for a broad range of substrates.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can often be traced back to several factors:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the ligand can effectively reduce it to Pd(0) in situ, or consider adding a small amount of a reducing agent.

  • Inappropriate Base: The base is crucial for activating the boronic acid.[6] If you are using a mild base like Na₂CO₃ and seeing low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base must be sufficiently soluble in the reaction medium; the addition of water is often necessary.

  • Poor Solubility of Reagents: Ensure that all reactants, especially the base, are at least partially soluble in the chosen solvent system. If reagents are insoluble, the reaction will be slow or may not proceed at all.

  • Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to 80-100 °C.

Start Low/No Conversion Q1 Is the catalyst active? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No (Degas reaction, use fresh catalyst) Q1->A1_no No Q2 Is the base appropriate? A1_yes->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No (Switch to a stronger/more soluble base) Q2->A2_no No Q3 Are reagents soluble? A2_yes->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No (Change solvent system) Q3->A3_no No Q4 Is the temperature sufficient? A3_yes->Q4 A4_yes Yes (Consider other issues, e.g., substrate purity) Q4->A4_yes Yes A4_no No (Increase temperature) Q4->A4_no No

Caption: Troubleshooting workflow for low or no reaction conversion.

Q2: I am observing significant amounts of side products, such as homocoupled biphenyls and dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common challenge in Suzuki couplings.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7] Rigorous degassing of your reaction mixture and maintaining an inert atmosphere are critical. Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can also help.

  • Dehalogenation: The replacement of the bromine atom on 4-bromobenzaldehyde with a hydrogen atom is known as dehalogenation or hydrodehalogenation. This can occur via a palladium-hydride intermediate.[8] To minimize this, ensure your base is not a source of hydrides and avoid solvents that can act as hydride donors. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) can be beneficial.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom on the 3,4-dimethoxyphenyl ring. This side reaction is often promoted by high temperatures and prolonged reaction times in the presence of base and water.[9] Using a more active catalyst to shorten the reaction time can be an effective strategy.

Q3: My palladium catalyst is precipitating as a black solid (palladium black). What does this mean and how can I prevent it?

A3: The formation of palladium black indicates catalyst decomposition and deactivation.

  • Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation of palladium atoms into inactive palladium black.

  • Insufficient Ligand: Ensure you are using an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is common.

  • Ligand Choice: Some ligands are more robust and less prone to dissociation at high temperatures. Consider switching to a bulkier, more electron-rich ligand like SPhos or XPhos, or a bidentate ligand like dppf.

IV. Frequently Asked Questions (FAQs)

Q1: Is the aldehyde group on 4-bromobenzaldehyde stable under Suzuki coupling conditions?

A1: Generally, the aldehyde group is well-tolerated in palladium-catalyzed Suzuki-Miyaura reactions. However, under certain conditions, particularly with highly reactive catalysts or certain bases, side reactions involving the aldehyde are possible, though less common. It is important to monitor the reaction for any unexpected byproducts. Nickel-catalyzed Suzuki reactions have been shown to be more sensitive to the presence of aldehydes and ketones.[10][11][12][13]

Q2: Which aryl halide should I use: 4-bromobenzaldehyde or 4-iodobenzaldehyde?

A2: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl.[14] 4-Iodobenzaldehyde will be more reactive and may allow for milder reaction conditions (e.g., lower temperature or catalyst loading). However, 4-bromobenzaldehyde is often more cost-effective and readily available, and with a suitable catalyst system (e.g., using a Buchwald ligand), it will provide excellent results.

Q3: How do I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is usually effective. The polarity of the aldehyde group will necessitate a higher proportion of the polar solvent for elution compared to a non-functionalized biphenyl. After chromatography, recrystallization can be employed to obtain a highly pure product. It is also important to remove any residual palladium from the final product, which can often be achieved by filtration through a pad of Celite or by using specific palladium scavengers.[15]

V. Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on best practices for similar Suzuki-Miyaura couplings and should be optimized for your specific laboratory conditions.

Materials:

  • 4-Bromobenzaldehyde

  • 3,4-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol, 1.0 eq.), 3,4-dimethoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The water should be degassed prior to use.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Start Start Step1 Combine Reactants and Base in Schlenk Flask Start->Step1 Step2 Add Pd(OAc)₂ and SPhos Step1->Step2 Step3 Establish Inert Atmosphere Step2->Step3 Step4 Add Degassed Solvents (Dioxane/H₂O) Step3->Step4 Step5 Heat to 100 °C with Stirring Step4->Step5 Step6 Monitor Reaction by TLC/LC-MS Step5->Step6 Step7 Aqueous Work-up (EtOAc/H₂O) Step6->Step7 Step8 Extract Aqueous Layer Step7->Step8 Step9 Wash and Dry Organic Layer Step8->Step9 Step10 Purify by Column Chromatography Step9->Step10 End Obtain Pure Product Step10->End

Caption: Step-by-step experimental workflow for the synthesis of this compound.

VI. References

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(1), 123-130.

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Semantic Scholar.

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. TIB.

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2943-2947.

  • Li, J., et al. (2011). Generation of Diverse 2-Pyrones via Palladium-Catalyzed Site-Selective Suzuki-Miyaura Couplings of 3-Bromo-4-tosyloxy-2-pyrone. ChemInform.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10515-10518.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2015). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Advances.

  • Reddit. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.

  • ResearchGate. (2021). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3′,4′-Dimethoxy-biphenyl-4-carbaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Retrieved from --INVALID-LINK--

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Arbor Assays. (2017). Palladium Detection for API Purification. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.

  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with Diethylmethoxyborane.

  • BenchChem. (n.d.). Technical Support Center: Protodeboronation of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

  • ResearchGate. (2015). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.

  • ResearchGate. (2008). Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Phosphine-Free NiCl2×6H2O.

  • ResearchGate. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.

  • ResearchGate. (2013). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

  • ACS Publications. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters.

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

References

Navigating the Synthesis of Biphenyl Carbaldehyde Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the synthesis of biphenyl carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Biphenyl carbaldehydes are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1][2][3][4][5] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working on the synthesis of biphenyl carbaldehyde derivatives.

Q1: What are the most common methods for synthesizing biphenyl carbaldehyde derivatives?

The most prevalent and versatile method for synthesizing biphenyl carbaldehyde derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][6][7] This reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[7] Other methods include Stille, Negishi, and Heck couplings, but the Suzuki-Miyaura reaction is often favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][8]

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the first things I should check?

Low yields in Suzuki-Miyaura couplings for biphenyl carbaldehydes can stem from several factors. The first aspects to investigate are the quality of your reagents and the reaction setup. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[9][10] The purity of the aryl halide, boronic acid, and the integrity of the palladium catalyst are also critical.[11] Degradation of the boronic acid, in particular, can significantly impact yield.[12]

Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is a common issue.[13][14] This side reaction is often promoted by the presence of oxygen.[12][13][15] Therefore, ensuring a thoroughly deoxygenated reaction mixture is crucial.[16][17] This can be achieved by sparging the solvent with an inert gas prior to adding the reagents and maintaining an inert atmosphere throughout the reaction.[10] Additionally, adjusting the stoichiometry of the reactants, specifically using a slight excess of the aryl halide relative to the boronic acid (e.g., 1.1:1), can favor the desired cross-coupling pathway.[14] The choice of palladium catalyst and ligand can also influence the extent of homocoupling.

Q4: How do I choose the right palladium catalyst and ligand for my specific substrates?

The selection of the palladium source and ligand is critical for a successful Suzuki-Miyaura coupling. For the synthesis of biphenyl carbaldehydes, common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[12] The choice of ligand is often more nuanced and substrate-dependent. Electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, especially with sterically hindered substrates.[18][19][20] It is often necessary to screen a small library of ligands to identify the optimal choice for a new substrate combination.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during the synthesis of biphenyl carbaldehyde derivatives, along with systematic approaches to resolving them.

Issue 1: Poor or Inconsistent Yields

Low and unpredictable yields are a frequent frustration. The following troubleshooting tree can help you systematically diagnose and address the root cause.

G A Low Yield B Check Reagent Quality & Purity A->B C Verify Anhydrous & Inert Conditions A->C D Optimize Reaction Parameters A->D E Aryl Halide Purity (NMR, GC-MS) B->E F Boronic Acid Integrity (Check for dehydration/trimerization) B->F G Catalyst/Ligand Activity B->G H Degas Solvent (Sparging) C->H I Use Schlenk Line/Glovebox C->I J Screen Temperature D->J K Vary Catalyst/Ligand Ratio D->K L Test Different Bases D->L M Solvent Screening D->M

Caption: Troubleshooting Decision Tree for Low Yields.

Detailed Explanation:

  • Reagent Quality:

    • Aryl Halides: Ensure the purity of your starting aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[9]

    • Boronic Acids: Boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive. It is recommended to use fresh, high-quality boronic acids or to purify them before use.[10]

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can lead to oxidative degradation of the phosphine ligands and the formation of unwanted side products, including homocoupled boronic acids.[9]

    • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the base. Ensure your solvent is thoroughly dried before use.[9]

  • Parameter Optimization:

    • Temperature: The optimal temperature can vary significantly depending on the substrates. A temperature screening (e.g., from room temperature to reflux) is often a worthwhile endeavor.[21]

    • Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. For challenging couplings, consider using more advanced ligand systems like Buchwald or Herrmann-Beller catalysts. The catalyst loading, typically in mol%, can also be optimized.[22][23]

    • Base: The base plays a key role in the transmetalation step.[7][24] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[25] The strength and solubility of the base can significantly impact the reaction rate and yield.[26]

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products. Identifying these impurities is the first step to eliminating them.

Common Side Products and Their Mitigation:

Side ProductProbable CauseProposed Solution
Homocoupled Boronic Acid Presence of oxygen; inappropriate catalyst/ligand.[12][13][15]Thoroughly degas the reaction mixture; use a slight excess of the aryl halide; screen different ligands.[14][16]
Protodeborylation Presence of water or protic impurities; prolonged reaction times at high temperatures.[9]Use anhydrous solvents and reagents; optimize reaction time and temperature to avoid decomposition.[9]
Reduction of the Aldehyde Inappropriate choice of base or solvent; presence of reducing impurities.Screen milder bases; ensure the purity of all reagents.
Issue 3: Difficulty with Sterically Hindered Substrates

Coupling reactions involving sterically hindered aryl halides or boronic acids (e.g., those with ortho-substituents) are notoriously challenging.[27]

Strategies for Overcoming Steric Hindrance:

  • Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands such as SPhos, XPhos, or RuPhos can facilitate the difficult oxidative addition and reductive elimination steps with sterically demanding substrates.[18][19][20] These ligands create a more open coordination sphere around the palladium center, allowing for the accommodation of bulky reactants.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Alternative Boron Reagents: In some cases, using more reactive boron reagents like MIDA boronates or trifluoroborates can improve yields with sterically hindered partners.

Experimental Protocols

Here are some standard protocols that can serve as a starting point for your optimizations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Carbaldehyde Derivative
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the formylphenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[6][28]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10:1, 10 mL) via syringe.[7]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 C Ar-Pd(II)-X L2 A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar' L2 C->E Ar'-B(OR)2 + Base D Transmetalation E->A Ar-Ar' F Reductive Elimination G Ar-X H Ar'-B(OR)2 I Base J Ar-Ar'

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Concluding Remarks

The synthesis of biphenyl carbaldehyde derivatives is a field with ongoing innovation.[4][5] While the Suzuki-Miyaura coupling remains a workhorse reaction, careful optimization of reaction conditions is paramount for success.[21][29] By systematically addressing issues of reagent quality, reaction setup, and parameter selection, researchers can overcome common challenges and efficiently access these important molecules. This guide provides a foundation for troubleshooting and optimization, but it is important to remember that each substrate combination may require a unique set of conditions for optimal results.

References

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 3',4'-Dimethoxybiphenyl-4-carbaldehyde and Its Analogs: A Research Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile scaffold, consisting of two connected phenyl rings, is present in numerous therapeutic agents.[1] The inherent structural rigidity and the potential for diverse substitutions on the phenyl rings allow for the fine-tuning of pharmacological properties. Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2] The specific nature and position of substituents on the biphenyl core are critical in determining the compound's biological profile and potency, a concept central to structure-activity relationship (SAR) studies.[3] This guide focuses on 3',4'-Dimethoxybiphenyl-4-carbaldehyde, a specific derivative whose biological potential remains largely unexplored, and aims to build a predictive comparison based on the activities of its structural analogs.

The Subject of Investigation: this compound

This compound is an organic compound with the molecular formula C₁₅H₁₄O₃.[4] Its structure is characterized by a biphenyl backbone with two methoxy groups (-OCH₃) at the 3' and 4' positions of one phenyl ring and a carbaldehyde group (-CHO) at the 4-position of the other. While this compound is commercially available for research purposes, a comprehensive review of scientific literature reveals a significant knowledge gap regarding its specific biological activities.[4][5] This guide will, therefore, extrapolate its potential bioactivity by comparing it with structurally related molecules for which experimental data is available.

Comparative Analysis Based on Structural Analogs

Anticipated Anticancer Potential

The biphenyl scaffold is a common feature in many compounds with demonstrated anticancer properties.[1] The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. While no direct cytotoxicity data exists for this compound, we can infer its potential from related structures.

For instance, hydroxylated biphenyls have shown promising antitumor activity. Specifically, certain C2-symmetric hydroxylated biphenyls demonstrated significant potential against melanoma cells, with IC₅₀ values in the low micromolar range, while showing no toxicity to normal fibroblasts. This suggests that the biphenyl core can be a selective anticancer agent. Furthermore, compounds containing a 3,4-dimethoxyphenyl group have been investigated for their cytotoxic effects. For example, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one exhibited cytotoxicity against triple-negative breast cancer cell lines, with IC₅₀ values of 20 µg/mL and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cells, respectively.[6] This compound was also found to induce apoptosis and downregulate the Akt/PI3K signaling pathway.[6]

The presence of the 3',4'-dimethoxy substitution on the biphenyl ring of our target molecule suggests that it may share similar mechanisms of action. The carbaldehyde group, an electron-withdrawing group, could further influence its interaction with biological targets.

Predicted Antimicrobial Activity

Biphenyl derivatives have been widely synthesized and evaluated for their antimicrobial properties.[2] The substitution pattern on the biphenyl rings plays a crucial role in their efficacy. For example, a study on biphenyl and dibenzofuran derivatives found that compounds with a strong electron-withdrawing group on one ring and hydroxyl groups on the other were beneficial for their antibacterial activities. One such compound, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL.[7]

While this compound does not possess hydroxyl groups, the presence of the electron-withdrawing carbaldehyde group is a key feature. Studies on other aromatic aldehydes, such as cinnamaldehyde, have demonstrated antimicrobial effects, with an MIC of 281 µg/mL against Klebsiella pneumoniae.[8] It is therefore plausible that this compound could exhibit antimicrobial activity, and its efficacy would need to be determined experimentally.

Inferred Anti-inflammatory Properties

The anti-inflammatory potential of biphenyl compounds is well-documented.[2] Polychlorinated biphenyls (PCBs), for instance, have been shown to modulate the immune system and affect the expression of pro-inflammatory markers like IL1-β and TNF-α.[9] More relevantly, specific non-halogenated biphenyls have been isolated and shown to possess anti-inflammatory effects. For example, 3-hydroxy-2',5-dimethoxybiphenyl and 2',3-dihydroxy-5-methoxybiphenyl exhibited inhibitory effects on N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide production in neutrophils, with IC₅₀ values below 8.36 μM.

Furthermore, compounds containing the 3,4-dimethoxyphenyl moiety have demonstrated potent anti-inflammatory activity. (E)-1-(3,4-dimethoxyphenyl) butadiene, isolated from Zingiber cassumunar, showed significant dose-dependent inhibition of rat ear edema induced by various inflammatory agents.[10] Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, also displayed anti-inflammatory effects by inhibiting carrageenin-induced rat paw edema and prostaglandin biosynthesis.[11] These findings strongly suggest that this compound is a promising candidate for anti-inflammatory screening.

Proposed Experimental Protocols for Biological Evaluation

To address the current lack of data, a systematic biological evaluation of this compound is proposed. The following are detailed, step-by-step methodologies for key initial screening experiments.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and add them to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cancer Cells in 96-well Plate adhere Incubate 24h (Cell Adhesion) start->adhere treat Add Serial Dilutions of This compound adhere->treat incubate Incubate 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add DMSO (Solubilize Formazan) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Protocol:

    • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth medium.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

    • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Protocol:

    • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Summary for Structurally Related Biphenyls

The following table summarizes the biological activities of various biphenyl derivatives that share structural motifs with this compound, providing a basis for predictive comparison.

Compound/Derivative ClassBiological ActivityPotency (IC₅₀ / MIC)Cell Line / OrganismReference
Hydroxylated BiphenylsAnticancer1.7 - 2.0 µMMelanoma Cells[12]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneAnticancer (Cytotoxicity)20 - 25 µg/mLMDA-MB-231, MDA-MB-468[6]
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolAntibacterial3.13 µg/mLMRSA[7]
3-Hydroxy-2',5-dimethoxybiphenylAnti-inflammatory< 8.36 µMHuman Neutrophils
(E)-1-(3,4-dimethoxyphenyl) butadieneAnti-inflammatoryIC₅₀ = 60 nmol/earRat Ear Edema (AA-induced)[10]

Mechanistic Insights & Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially exert its anticancer effects by inducing apoptosis. Apoptosis is a programmed cell death process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many biphenyl derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway.

Hypothesized Intrinsic Apoptosis Pathway

Apoptosis_Pathway Biphenyl 3',4'-Dimethoxybiphenyl- 4-carbaldehyde Bax Bax Activation Biphenyl->Bax Bcl2 Bcl-2 Inhibition Biphenyl->Bcl2 Mito Mitochondrial Stress CytoC Cytochrome c Release Mito->CytoC Bax->Mito + Bcl2->Mito - Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway for biphenyl compounds.

This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death. Investigating the expression levels of these key proteins after treatment with this compound would be a logical next step to elucidate its mechanism of action.

Conclusion and Future Directions

While this compound remains an understudied molecule, a comparative analysis of its structural components and related biphenyl derivatives strongly suggests its potential as a bioactive agent. The presence of the 3',4'-dimethoxy substitution and the 4-carbaldehyde group on the biphenyl scaffold provides a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols outlined in this guide offer a clear roadmap for the initial biological characterization of this compound. Future research should focus on performing these in vitro assays, and if promising activity is observed, subsequent studies should explore its mechanism of action, in vivo efficacy, and toxicological profile. Such a systematic investigation will be crucial in determining if this compound can be developed into a lead compound for novel therapeutic agents.

References

A Researcher's Guide to Spectroscopic Differentiation of Dimethoxybiphenyl-4-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and regulatory compliance. Biphenyl scaffolds, in particular, are privileged structures in medicinal chemistry due to their ability to mimic peptide bonds and interact with biological targets. The addition of functional groups, such as methoxy and carbaldehyde moieties, introduces a layer of complexity and potential for nuanced biological activity. However, this also presents a significant analytical challenge: the unambiguous differentiation of positional isomers.

This guide provides a comprehensive spectroscopic comparison of 3',4'-Dimethoxybiphenyl-4-carbaldehyde and its key structural isomers. As professionals in research and development, understanding the subtle yet definitive differences in their spectral signatures is paramount for ensuring the purity, efficacy, and safety of novel compounds. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in fundamental principles and supported by established methodologies.

The Imperative of Isomeric Purity

The substitution pattern on the biphenyl core dictates the molecule's three-dimensional conformation, electronic distribution, and, consequently, its interaction with biological systems. A shift of a single methoxy or aldehyde group can profoundly alter a compound's pharmacological profile, transforming a potent therapeutic agent into an inactive or even toxic substance. Therefore, robust analytical methods to confirm the isomeric identity of synthesized compounds are critical during all stages of development, from initial synthesis to quality control of the final product.

Comparative Spectroscopic Analysis

This section details the expected distinguishing features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its selected isomers. While a complete experimental dataset for all conceivable isomers is not always readily available in public databases, we can predict the spectral characteristics based on well-established principles of spectroscopy. The isomers selected for this comparison share the same molecular formula (C₁₅H₁₄O₃) and molecular weight (242.27 g/mol ), making their differentiation solely dependent on the analysis of their unique spectroscopic fingerprints.

Isomers Under Consideration:
  • Compound A: this compound (CAS: 640769-65-9)

  • Compound B: 3',4'-Dimethoxybiphenyl-3-carbaldehyde (CAS: 676348-36-0)

  • Compound C: 4'-Methoxybiphenyl-4-carbaldehyde (a related isomer for comparison) (CAS: 52988-34-8)

  • Compound D: 2',4'-Dimethoxybiphenyl-4-carbaldehyde (Hypothetical Isomer for discussion)

Diagram of Isomeric Structures:

isomers A This compound (A) B 3',4'-Dimethoxybiphenyl-3-carbaldehyde (B) C 4'-Methoxybiphenyl-4-carbaldehyde (C) D 2',4'-Dimethoxybiphenyl-4-carbaldehyde (D) nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Peak Picking & Integration G->H I Structural Elucidation H->I

A Comparative Guide to the Validated HPLC Method for the Analysis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the methodological intricacies, validation parameters, and comparative performance against other analytical techniques, ensuring scientific rigor and practical applicability.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of the final product. Therefore, a robust and reliable analytical method for its quantification is paramount. While several analytical techniques exist, HPLC offers a powerful combination of selectivity, sensitivity, and versatility for this particular analyte.

This guide will first establish a validated reversed-phase HPLC (RP-HPLC) method and then compare its performance characteristics with alternative techniques, providing the experimental data and rationale to support the choice of HPLC for routine quality control and research applications.

The Proposed HPLC Method: A Deep Dive

The selection of the HPLC method parameters is a critical step driven by the physicochemical properties of this compound. Its aromatic nature and moderate polarity suggest that a reversed-phase separation mode would be most effective.

Chromatographic Conditions

A meticulous selection of the stationary and mobile phases is essential for achieving optimal separation and peak shape.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system ensures method transferability.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the biphenyl structure.
Mobile Phase Acetonitrile and Water (60:40 v/v)This combination offers good salvation for the analyte and efficient elution from the C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Detection UV at 280 nmThe extended conjugation and chromophores in the molecule result in strong UV absorbance at this wavelength.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Standard and Sample Preparation
  • Standard Solution: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Solution: The sample containing the analyte is accurately weighed and dissolved in the mobile phase to a theoretical concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.

Method Validation: The Cornerstone of Trustworthiness

Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Validation Workflow

The following diagram illustrates the systematic workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Final Stage Dev Develop HPLC Method Specificity Specificity/ Selectivity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Routine Routine Use Report->Routine

Caption: Workflow for the validation of the analytical HPLC method.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, the experimental approach, and the acceptance criteria based on ICH and FDA guidelines.[1][4][5][6][7]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze five to six concentrations across the range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration.[8]
Accuracy Spike a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the same standard.Relative Standard Deviation (RSD) ≤ 2.0%.[9]
Intermediate Precision Repeat the precision study on a different day with a different analyst.Overall RSD ≤ 2.0%.[9]
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration that can be detected.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).System suitability parameters remain within acceptance criteria.
Experimental Data Summary

The following tables present hypothetical but representative data from the validation study.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5125.3
10251.2
20503.1
401005.8
601508.4
802010.5
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery 99.77%

Table 3: Precision Data

ParameterPeak Area (mAU*s)RSD (%)
Repeatability (n=6) 1255.4, 1260.1, 1258.3, 1252.9, 1261.5, 1257.70.28%
Intermediate Precision (n=6) 1262.3, 1259.8, 1265.1, 1258.9, 1263.5, 1260.40.21%

Comparison with Alternative Analytical Methods

While the validated HPLC method is highly suitable, it is instructive to compare it with other potential analytical techniques for the quantification of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for volatile and thermally stable compounds.[10]

  • Advantages:

    • High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Disadvantages:

    • This compound has a relatively high boiling point, which may require high inlet and oven temperatures, potentially leading to thermal degradation.

    • Derivatization might be necessary to improve volatility and thermal stability, adding complexity to the sample preparation.[11][12][13]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve with a reference standard of the same compound.

  • Advantages:

    • High precision and accuracy.

    • Non-destructive.

    • Provides structural information.

  • Disadvantages:

    • Lower sensitivity compared to HPLC and GC.

    • Requires a more expensive and specialized instrument.

    • The sample matrix can interfere with the signals, requiring careful sample preparation.

Comparison Summary
FeatureHPLC-UVGC-FIDqNMR
Selectivity HighHighModerate
Sensitivity HighVery HighLow
Speed ModerateFastSlow
Cost ModerateModerateHigh
Ease of Use HighModerateLow
Suitability for Analyte ExcellentModerate (potential for thermal degradation)Good (but lower sensitivity)

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Method_Selection cluster_conclusion Conclusion Analyte Analyte: This compound Properties Physicochemical Properties: - Non-volatile - Thermally labile? - UV active Analyte->Properties HPLC HPLC-UV Properties->HPLC Good fit GC GC-FID/MS Properties->GC Potential thermal degradation qNMR qNMR Properties->qNMR Low sensitivity Conclusion HPLC is the most suitable method for routine analysis. HPLC->Conclusion

Caption: Decision tree for analytical method selection.

Experimental Protocols

HPLC Method Protocol
  • Mobile Phase Preparation: Mix acetonitrile and water in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of 100 µg/mL of this compound in the mobile phase.

    • Prepare calibration standards at concentrations of 5, 10, 20, 40, 60, and 80 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Protocol

A detailed validation protocol should be written before initiating the validation studies.[3] This protocol must outline the procedures and acceptance criteria for each validation parameter as described in section 3.2. For instance, for accuracy, the protocol would specify the spike levels, the number of replicates, and the acceptable recovery range.

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The method is straightforward, utilizes common laboratory equipment, and is well-suited for routine quality control applications. While other techniques like GC and qNMR have their merits, HPLC provides the optimal balance of performance, cost, and ease of use for this particular analytical challenge. The comprehensive validation ensures the reliability and trustworthiness of the analytical data generated, which is of utmost importance in research and drug development.

References

A Strategic Guide to Profiling the Cross-Reactivity of 3',4'-Dimethoxybiphenyl-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Biphenyl Scaffold and the Imperative of Selectivity

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer and antihypertensive therapies.[1][2][3][4] Its conformational flexibility and synthetic tractability, particularly through powerful cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, allow for the creation of vast libraries of derivatives with diverse biological activities.[5][6][7][8]

This guide focuses on a specific, yet underexplored, chemical space: derivatives of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. While the parent compound (CAS 640769-65-9) is commercially available, a comprehensive public profile of its biological activity and that of its analogs is conspicuously absent.[9] This presents both a challenge and an opportunity. The challenge lies in the de novo characterization of this compound class; the opportunity is to define its therapeutic potential and, critically, its safety profile from the ground up.

A pivotal aspect of this characterization is the assessment of cross-reactivity, or "off-target" effects. The interaction of a drug candidate with unintended biological targets is a primary driver of adverse drug reactions and a major cause of late-stage clinical trial failures.[10][11][12][13] Therefore, early and systematic in vitro pharmacological safety profiling is not just a regulatory hurdle but a cornerstone of rational drug design and risk mitigation.[14][15]

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel derivatives of this compound. We will eschew a rigid template in favor of a logical, causality-driven narrative that explains not just what to do, but why each step is critical for building a robust and self-validating dataset. We will detail the synthesis of a focused compound library, outline a tiered screening strategy from broad panels to specific mechanistic assays, and provide actionable protocols for key experiments.

Part 1: Synthesis of a Focused Derivative Library

The foundation of any structure-activity relationship (SAR) study is a well-designed library of analogs. The Suzuki-Miyaura cross-coupling reaction is the method of choice for its mild conditions and tolerance of a wide range of functional groups, making it ideal for synthesizing a diverse set of biphenyl derivatives.[5][7][8]

Proposed Synthetic Strategy

The core synthesis will involve the coupling of a boronic acid or ester with an aryl halide. To explore the SAR around the this compound scaffold, we propose a matrix of reactants.

  • Core Intermediates:

    • 3,4-Dimethoxyphenylboronic acid

    • 4-Formylphenylboronic acid

    • Various substituted bromobenzaldehydes

    • Various substituted bromo-dimethoxybenzenes

By systematically varying the electronic and steric properties of substituents on both phenyl rings, we can probe their influence on biological activity and selectivity.

Diagram: Synthetic Workflow via Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Boronic_Acid Substituted Phenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Catalyst Couple Aryl_Halide Substituted Aryl Bromide Aryl_Halide->Catalyst Biphenyl Substituted Biphenyl Derivative Catalyst->Biphenyl Yields Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Catalyst

Caption: Generalized workflow for the synthesis of biphenyl derivatives.

Part 2: A Tiered Approach to Cross-Reactivity Profiling

A strategic, multi-tiered approach to screening maximizes efficiency and cost-effectiveness, starting with broad panels to identify potential liabilities and progressing to more focused, mechanistic studies.

Tier 1: Broad Panel Safety Screening

The initial step is to screen the parent compound and its key derivatives against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized in vitro safety pharmacology panels that are an excellent starting point.[10][11][14][16]

A typical comprehensive panel, such as a "Safety44" or "Safety47" panel, assesses compound activity against a diverse set of clinically relevant targets, including:[10][11]

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.[17][18]

  • Kinases: A selection of kinases from different families to identify potential off-target inhibition.[19][20]

  • Ion Channels: Including hERG, which is critical for assessing cardiovascular risk.

  • Transporters: Such as the norepinephrine transporter (NET) and serotonin transporter (SERT).

  • Enzymes: e.g., phosphodiesterases (PDEs) and cyclooxygenases (COXs).

Experimental Choice: The goal here is not to determine precise potency but to flag potential interactions. A primary screen at a single high concentration (e.g., 10 µM) is usually sufficient. Any compound showing significant inhibition or activation (typically >50%) at this concentration is flagged for further investigation.

Diagram: Tiered Cross-Reactivity Screening Workflow

Screening_Workflow Start Synthesized Derivative Library Tier1 Tier 1: Broad Panel Screening (e.g., Safety47 Panel @ 10 µM) Start->Tier1 Decision1 Significant Hit? (>50% Inhibition/Activation) Tier1->Decision1 Tier2 Tier 2: Dose-Response Assays (Determine IC50 / EC50) Decision1->Tier2 Yes NoHit No Significant Off-Target Activity Detected Decision1->NoHit No Tier3 Tier 3: Mechanistic & Phenotypic Assays (Enzyme Kinetics, Cell-Based Assays) Tier2->Tier3 End Selectivity Profile Established Tier3->End NoHit->End

Caption: A logical progression for profiling compound cross-reactivity.

Tier 2: Dose-Response and Potency Determination

For any "hits" identified in Tier 1, the next critical step is to determine their potency at the off-target. This involves generating a dose-response curve to calculate the IC50 (for inhibition) or EC50 (for activation) value. This quantitative data is essential for building a SAR and understanding the potential for clinical relevance of the off-target interaction.

This tier typically employs the same assay format as the primary screen (e.g., radioligand binding, enzyme activity) but with a range of compound concentrations.

Tier 3: Mechanistic and Phenotypic Confirmation

Quantitative potency data from Tier 2 should be complemented with mechanistic and cell-based assays to understand the functional consequences of the off-target interaction.

  • Mechanism of Action (MOA) Studies: For enzymatic targets, it is crucial to understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[21][22] This provides deeper insight into the interaction and can guide further chemical modifications to mitigate the off-target effect.

  • Cell-Based Phenotypic Screening: This approach assesses the effect of a compound on the overall phenotype of a cell or organism, rather than a single molecular target.[23][24][25][26] It provides a more physiologically relevant context and can uncover unexpected biological activities or toxicities.[]

  • General Cytotoxicity Assays: It is essential to determine if the compounds exhibit general toxicity, which could confound the results of other assays. Standard assays like MTT or MTS, which measure metabolic activity, are widely used for this purpose.[28][29][30][31]

Part 3: Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for key assays mentioned above. These should be optimized for each specific target and compound series.

Protocol 1: Competitive Radioligand Binding Assay (for GPCRs/Receptors)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Select a suitable radioligand with known high affinity and specificity for the target.

    • Prepare a series of dilutions of the this compound derivative (test compound). A typical range would be from 10 nM to 100 µM.

  • Incubation:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • Include controls for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.[32][33]

  • Separation:

    • Rapidly separate the bound from free radioligand. This is commonly done by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Detection:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[34] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay (e.g., for Kinases or PDEs)

This protocol measures the ability of a test compound to inhibit the activity of a specific enzyme.[35][36][37]

  • Preparation:

    • Prepare a reaction buffer optimized for the specific enzyme's activity (pH, cofactors, etc.).[35]

    • Prepare a dilution series of the test compound.

    • Prepare the enzyme and its specific substrate at appropriate concentrations.

  • Reaction:

    • Pre-incubate the enzyme with the various concentrations of the test compound for a set period (e.g., 15-30 minutes) to allow for binding.[35]

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a fixed time at an optimal temperature.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Quantify the amount of product formed or substrate consumed. The detection method will depend on the specific enzyme (e.g., colorimetric, fluorescent, luminescent). For kinases, assays like ADP-Glo™ measure the amount of ADP produced.[19]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[31]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL.[29]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[28][30]

  • Measurement:

    • Read the absorbance of the solubilized formazan solution on a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

Part 4: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The ultimate goal of this comprehensive screening is to build a detailed selectivity profile for each derivative and to understand the structural determinants of both on-target and off-target activity.

Data Summary Table

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Compound IDStructure ModificationTarget 1 IC50 (µM)Off-Target A IC50 (µM)Off-Target B IC50 (µM)Cell Line X CC50 (µM)Selectivity Index (A/1)
Parent -TBDTBDTBDTBDTBD
Deriv-01 4'-FluoroTBDTBDTBDTBDTBD
Deriv-02 3'-MethylTBDTBDTBDTBDTBD
... ..................

TBD = To Be Determined. The Selectivity Index is calculated as the ratio of the off-target IC50 to the on-target IC50.

Building the SAR Narrative

By comparing the activity and selectivity profiles across the synthesized library, a structure-activity relationship can be established. For example:

  • Does the addition of a bulky group at the 4'-position reduce off-target activity at kinase A while maintaining on-target potency?

  • Is the methoxy group at the 3'-position essential for on-target activity but also responsible for hERG channel binding?

  • Can the aldehyde at the 4-position be replaced with another functional group to improve selectivity without sacrificing potency?

Answering these questions allows for the rational design of next-generation compounds with improved safety profiles, ultimately accelerating the journey from a promising hit to a viable clinical candidate.

Conclusion

The study of this compound derivatives represents an opportunity to explore a novel area of chemical biology. However, realizing the therapeutic potential of this scaffold requires a disciplined and systematic approach to understanding its polypharmacology. By integrating rational chemical synthesis with a tiered screening strategy—from broad safety panels to specific mechanistic and phenotypic assays—researchers can build a robust cross-reactivity profile. This guide provides the strategic framework and detailed methodologies necessary to undertake such a study, ensuring that the resulting data is not only comprehensive but also self-validating, thereby upholding the highest standards of scientific integrity in the pursuit of safer, more effective medicines.

References

Efficacy of 3',4'-Dimethoxybiphenyl-4-carbaldehyde in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological efficacy of 3',4'-Dimethoxybiphenyl-4-carbaldehyde. In the absence of direct experimental data for this specific molecule, we present a comparative analysis based on structurally related compounds and established biological assays. This approach allows for an informed estimation of its potential activity and provides a framework for future experimental validation.

The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of dimethoxy substitutions on one of the phenyl rings, as seen in this compound, is also a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel biphenyl derivatives. We will delve into the standard methodologies for assessing cytotoxic, anti-inflammatory, and antimicrobial activities and compare the performance of relevant compounds to provide a predictive context for the efficacy of this compound.

Comparative Analysis of Biological Activities

To contextualize the potential efficacy of this compound, we will compare it with well-characterized compounds that share key structural motifs. For cytotoxicity, we will consider Combretastatin A-4, a potent tubulin-binding agent with a dimethoxyphenyl ring, and Doxorubicin, a standard chemotherapeutic agent. For anti-inflammatory activity, we will reference compounds with a 3,4-dimethoxyphenyl group and the widely used NSAID, Indomethacin. For antimicrobial efficacy, the fluoroquinolone antibiotic Ciprofloxacin will serve as a benchmark.

Anticancer and Cytotoxic Potential

Many biphenyl derivatives and compounds with methoxy-substituted phenyl rings have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Comparative Cytotoxicity Data (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound HeLa (Cervical Cancer) Data Not Available
MCF-7 (Breast Cancer) Data Not Available
A549 (Lung Cancer) Data Not Available
Combretastatin A-4HeLa0.011 (median)[2]
JAR (Choriocarcinoma)100[3][4]
HCT-116 (Colon Cancer)0.02[5]
DoxorubicinHeLa2.92[6]
MCF-72.50[6]
A549> 20[6]
HepG2 (Liver Cancer)12.18[6]

dot

Caption: Hypothesized mechanism of cytotoxic action.

Anti-inflammatory Activity

Compounds possessing the 3,4-dimethoxyphenyl moiety have been shown to exhibit anti-inflammatory properties. A standard preclinical model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseInhibition of Edema (%)Reference
This compound Data Not Available Data Not Available
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olNot SpecifiedMarked Inhibition[7]
(E)-1-(3,4-dimethoxyphenyl) butadieneNot SpecifiedSignificant Inhibition[8]
Indomethacin5 mg/kgSignificant Inhibition[9]
7,4'-dimethoxy flavoneNot Specified52.4[10]
Antimicrobial Potential

The biphenyl scaffold is present in some compounds with antimicrobial properties. The efficacy of new potential antimicrobial agents is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
This compound S. aureus Data Not Available
E. coli Data Not Available
P. aeruginosa Data Not Available
CiprofloxacinS. aureus0.25 - 2[11]
E. coli≤0.06 - 8[12]
P. aeruginosa0.5 - 4[11]
Biphenyl Derivative (SCPD3)E. coliData Not Available[13]
Biphenyl Derivative (SCPD4)C. albicansData Not Available[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the aforementioned biological assays are provided below. These are standard, validated methods widely used in the field of drug discovery.

dot

References

A Comparative Benchmarking Guide to the Synthesis of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the biphenyl scaffold remains a privileged structural motif, integral to the design of a vast array of functional molecules. The synthesis of specifically substituted biphenyls, such as 3',4'-Dimethoxybiphenyl-4-carbaldehyde, is a critical task for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the leading synthetic methodologies for this target molecule, grounded in experimental data and mechanistic principles to empower informed decision-making in the laboratory.

Introduction: The Strategic Importance of Biphenyl Synthesis

The carbon-carbon bond formation to construct a biphenyl system is a cornerstone of modern organic synthesis. Over the years, a portfolio of powerful palladium-catalyzed cross-coupling reactions has been developed, largely supplanting older, harsher methods. This guide will focus on a comparative analysis of the most prominent and practical of these methods: the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions. Each method will be evaluated on its merits and drawbacks in the context of synthesizing this compound, considering factors such as yield, reaction conditions, functional group tolerance, cost, and environmental impact.

Core Synthetic Strategies: A Mechanistic Overview

The Suzuki-Miyaura, Negishi, and Stille reactions, while employing different organometallic reagents, all converge on a similar palladium-based catalytic cycle. Understanding this fundamental cycle is key to appreciating the nuances of each method.

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-M Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Suzuki_Workflow Reactants 4-Formylphenylboronic Acid + 1-Bromo-3,4-dimethoxybenzene Reaction Heating (e.g., 90°C) Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography & Recrystallization Workup->Purification Product This compound Purification->Product Negishi_Workflow Reactants Protected 4-Halobenzaldehyde + 3,4-Dimethoxyphenylzinc Halide Reaction Inert Atmosphere (e.g., N₂ or Ar) Reactants->Reaction Catalyst_System Pd or Ni Catalyst + Ligand Catalyst_System->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Deprotection Acidic Workup Reaction->Deprotection Purification Column Chromatography & Recrystallization Deprotection->Purification Product This compound Purification->Product Stille_Workflow Reactants 4-Halobenzaldehyde + (3,4-Dimethoxyphenyl)tributylstannane Reaction Heating (e.g., 90-110°C) Reactants->Reaction Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Reaction Workup Fluoride Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A Comparative Analysis of the Physical Properties of Methoxy-Substituted Biphenyls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the key physical properties of methoxy-substituted biphenyls. Designed for researchers, scientists, and professionals in drug development, this document delves into the influence of methoxy group substitution on melting point, boiling point, solubility, and crystal structure. By synthesizing experimental data with mechanistic insights, this guide aims to be an authoritative resource for understanding and predicting the behavior of this important class of organic compounds.

Introduction: The Significance of Methoxy-Substituted Biphenyls

Methoxy-substituted biphenyls are a class of organic compounds that have garnered significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis. The biphenyl scaffold provides a rigid yet conformationally flexible core, while the methoxy groups, with their electron-donating and hydrogen-bond accepting capabilities, can significantly modulate the molecule's physicochemical properties. Understanding how the number and position of these methoxy groups influence properties such as melting point, boiling point, and solubility is crucial for the rational design of new molecules with desired characteristics, for instance, in the development of novel pharmaceuticals or liquid crystals.

This guide will explore the structure-property relationships within this family of compounds, supported by experimental data and explanations grounded in established chemical principles.

Comparative Analysis of Physical Properties

The physical properties of methoxy-substituted biphenyls are intricately linked to the substitution pattern of the methoxy groups on the biphenyl rings. Factors such as molecular symmetry, the ability to form intermolecular interactions, and steric hindrance play a pivotal role in determining these properties.

Melting Point

The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces in the crystal lattice. For methoxy-substituted biphenyls, these forces are primarily van der Waals interactions and, in some cases, weak C-H···O hydrogen bonds.

CompoundSubstitution PatternMelting Point (°C)
Biphenyl-69 °C
2-Methoxybiphenylortho30-33 °C[1]
3-Methoxybiphenylmeta88-90 °C[2][3]
4-Methoxybiphenylpara90 °C[4]
2,2'-Dimethoxybiphenylortho, ortho'-
3,3'-Dimethoxybiphenylmeta, meta'44-45 °C[1]
4,4'-Dimethoxybiphenylpara, para'179-180 °C (subl.)
3,4'-Dimethoxybiphenylmeta, para'N/A
2,6-Dimethoxybiphenylortho, orthoN/A
3,5-Dimethoxybiphenylmeta, metaN/A

Analysis of Trends:

  • Symmetry: A key determinant of melting point is molecular symmetry, which influences how efficiently molecules can pack in a crystal lattice. The highly symmetrical 4,4'-dimethoxybiphenyl exhibits a significantly higher melting point compared to its isomers and the parent biphenyl. This is attributed to its ability to form a more ordered and stable crystal lattice, maximizing intermolecular interactions.

  • Positional Isomerism: Among the monomethoxy-substituted biphenyls, the ortho-substituted isomer has the lowest melting point. This can be attributed to the steric hindrance caused by the ortho-methoxy group, which disrupts planar conformation and efficient crystal packing.[5] The meta and para isomers have higher melting points, with the para isomer often having a slightly higher or comparable melting point to the meta isomer due to its more linear shape and potential for better packing.

  • Intermolecular Interactions: The presence of methoxy groups can introduce weak C-H···O hydrogen bonds, which contribute to the stability of the crystal lattice. The crystal structure of 3,3'-dimethoxybiphenyl, for instance, is stabilized by three intermolecular C-H···O hydrogen bonds.[6] Similarly, in the crystal structure of a derivative of 4,4'-dimethoxybiphenyl, O-H···O hydrogen bonds with water molecules and other interactions like H···H and C···H play a significant role in the crystal packing.[7][8]

Boiling Point

The boiling point is primarily influenced by the strength of intermolecular forces in the liquid state and the molecular weight.

CompoundSubstitution PatternBoiling Point (°C)
Biphenyl-256.1 °C
2-Methoxybiphenylortho274 °C[1]
3-Methoxybiphenylmeta140 °C / 5mmHg[2][3]
4-MethoxybiphenylparaN/A
2,2'-Dimethoxybiphenylortho, ortho'-
3,3'-Dimethoxybiphenylmeta, meta'328 °C[1]
4,4'-Dimethoxybiphenylpara, para'338.4 °C at 760 mmHg[9]
3,4'-Dimethoxybiphenylmeta, para'N/A
2,5-Dimethoxybiphenylortho, metaN/A

Analysis of Trends:

  • Molecular Weight: As expected, the introduction of methoxy groups increases the molecular weight, generally leading to higher boiling points compared to the parent biphenyl.

  • Polarity and Dipole-Dipole Interactions: The methoxy group is polar, introducing dipole-dipole interactions between molecules. This increases the energy required to separate the molecules into the gas phase, thus raising the boiling point. The overall molecular dipole moment will depend on the substitution pattern. Symmetrical substitution, as in 4,4'-dimethoxybiphenyl, can lead to a smaller or even zero net dipole moment, which might be expected to lower the boiling point. However, the increased molecular weight and surface area for van der Waals interactions often dominate, resulting in a high boiling point.

Solubility

The solubility of methoxy-substituted biphenyls is governed by the "like dissolves like" principle, where the polarity of the solute and solvent are key factors.

CompoundWater SolubilityOrganic Solvent Solubility
2-MethoxybiphenylInsoluble[1]Soluble in toluene[1]
3,5-Dimethoxybenzoic acidSparingly soluble[10]Good solubility in ethanol, methanol, and acetone[10]
1,3,5-Trimethoxybenzene-Soluble in Benzene, Ether, Methanol, Ethanol[11]

Analysis of Trends:

  • Polarity: The biphenyl core is nonpolar, making it generally insoluble in water but soluble in organic solvents. The introduction of methoxy groups increases the polarity of the molecule to some extent. However, the large nonpolar surface area of the biphenyl rings still dominates, leading to low water solubility for most methoxy-biphenyls.[12]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can slightly enhance solubility in protic solvents like alcohols. However, the absence of a hydrogen bond donor group on the methoxy substituent itself limits its ability to significantly improve water solubility.

  • Effect of Multiple Methoxy Groups: Increasing the number of methoxy groups can increase polarity, but it also increases the molecular size and the nonpolar surface area. The overall effect on solubility in a particular solvent will be a balance of these factors. For instance, while 3,5-dimethoxybenzoic acid is sparingly soluble in water, its solubility in organic solvents is good.[10]

Crystal Structure and Conformation

The three-dimensional arrangement of molecules in the solid state and the preferred conformation in solution are critical for understanding the physical properties and biological activity of methoxy-substituted biphenyls.

  • Dihedral Angle: Biphenyl itself is not planar in the gas phase, with a dihedral angle of about 44° between the two phenyl rings due to steric hindrance between the ortho hydrogens.[5] In the solid state, it can be planar. The substitution pattern of methoxy groups significantly influences this dihedral angle.

    • Ortho Substitution: The presence of bulky ortho-substituents, including methoxy groups, increases steric hindrance and forces a larger dihedral angle.[5][13] For example, the angle between the least-squares planes of the two aromatic rings in 2,2'-dimethoxybiphenyl is 66.94°.[14] This twisting of the biphenyl core has significant implications for the molecule's overall shape and ability to pack in a crystal.

    • Meta and Para Substitution: Substitution at the meta and para positions has a less direct steric effect on the dihedral angle. The crystal structure of 3,3'-dimethoxybiphenyl shows an average torsion angle of 37.5°.[6]

  • Intermolecular Interactions in the Crystal Lattice: As mentioned earlier, weak C-H···O hydrogen bonds and π-π stacking interactions are important in the crystal packing of methoxy-substituted biphenyls. The crystal structure of 4,4'-dimethoxy-1,1'-biphenyl reveals the presence of C-H···π and weak π···π interactions that are primarily responsible for the stability of the crystal packing.[4]

Experimental Protocols

The accurate determination of physical properties is fundamental to the characterization of chemical compounds. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry methoxy-substituted biphenyl sample.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid methoxy-substituted biphenyl into a small test tube.

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. When a continuous and rapid stream of bubbles is observed, stop heating.

  • Recording: As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology (Qualitative):

  • Sample Preparation: Place a small, measured amount (e.g., 10 mg) of the methoxy-substituted biphenyl into a test tube.

  • Solvent Addition: Add a small volume (e.g., 1 mL) of the chosen solvent (e.g., water, ethanol, toluene) to the test tube.

  • Observation: Agitate the mixture and observe if the solid dissolves completely.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently heat the mixture to observe if solubility increases with temperature.

  • Classification: Based on the observations, classify the compound as soluble, sparingly soluble, or insoluble in the tested solvent.

Crystal Structure Determination by X-ray Crystallography

Principle: X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Workflow:

  • Crystal Growth: Grow single crystals of the methoxy-substituted biphenyl of suitable size and quality. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded.

  • Structure Solution: The diffraction data is used to determine the electron density map of the crystal. From this map, the positions of the individual atoms can be determined.

  • Structure Refinement: The initial structural model is refined to best fit the experimental diffraction data, resulting in a highly accurate and detailed three-dimensional structure.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Structure-Property Relationship

G cluster_substitution Substitution Pattern cluster_properties Physical Properties Ortho-substitution Ortho-substitution Dihedral Angle Dihedral Angle Ortho-substitution->Dihedral Angle Increases (Steric Hindrance) Meta/Para-substitution Meta/Para-substitution Crystal Packing Crystal Packing Meta/Para-substitution->Crystal Packing Less Disruption Symmetry Symmetry Symmetry->Crystal Packing Enhances Melting Point Melting Point Dihedral Angle->Crystal Packing Disrupts Crystal Packing->Melting Point Decreases Crystal Packing->Melting Point Increases

Caption: Influence of methoxy group substitution on physical properties.

Experimental Workflow for Physical Property Determination

G cluster_synthesis Sample Preparation cluster_characterization Property Measurement cluster_analysis Data Analysis Synthesis & Purification Synthesis & Purification Melting Point Det. Melting Point Det. Synthesis & Purification->Melting Point Det. Boiling Point Det. Boiling Point Det. Synthesis & Purification->Boiling Point Det. Solubility Assay Solubility Assay Synthesis & Purification->Solubility Assay X-ray Crystallography X-ray Crystallography Synthesis & Purification->X-ray Crystallography Comparative Analysis Comparative Analysis Melting Point Det.->Comparative Analysis Boiling Point Det.->Comparative Analysis Solubility Assay->Comparative Analysis X-ray Crystallography->Comparative Analysis

Caption: Workflow for determining and analyzing physical properties.

Conclusion

The physical properties of methoxy-substituted biphenyls are highly dependent on the number and position of the methoxy groups. Symmetry, steric hindrance, and the potential for weak intermolecular hydrogen bonds are the primary factors that dictate melting points, boiling points, solubility, and crystal packing. A thorough understanding of these structure-property relationships is invaluable for the targeted design and synthesis of new biphenyl derivatives with tailored properties for a wide range of applications in science and technology. This guide provides a foundational framework for researchers to navigate the complexities of this versatile class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 3',4'-Dimethoxybiphenyl-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its structural rigidity, coupled with the potential for functionalization on both phenyl rings, allows for the precise spatial orientation of substituents to interact with biological targets. The 3',4'-dimethoxybiphenyl-4-carbaldehyde core, in particular, presents a promising starting point for the design of novel therapeutics, with the methoxy and carbaldehyde groups offering key interaction points and opportunities for further chemical modification. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, providing a comparative analysis against other relevant scaffolds and detailing the experimental methodologies required for their evaluation.

Synthesis of this compound Derivatives

The primary synthetic route to unsymmetrical biaryls, such as the this compound scaffold, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for forming the crucial carbon-carbon bond between two aryl groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound derivatives.

Materials:

  • 4-formylphenylboronic acid

  • 1-bromo-3,4-dimethoxybenzene (or other appropriately substituted aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a degassed solution of 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-3,4-dimethoxybenzene (1 equivalent) in a DMF/H₂O mixture (e.g., 4:1), add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a base is critical for the efficiency of the Suzuki-Miyaura reaction. The inert atmosphere is essential to prevent the degradation of the catalyst. The purification by column chromatography ensures the isolation of a high-purity product, which is crucial for accurate biological evaluation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the biphenyl core. The following sections dissect the SAR of this compound derivatives, drawing insights from related biphenyl structures.

The Role of the 3',4'-Dimethoxy Substitution

The presence of methoxy groups on one of the phenyl rings is a common feature in many biologically active natural products and synthetic compounds. In the context of anticancer activity, methoxy groups can influence the molecule's conformation and electronic properties, which in turn affects its interaction with target proteins. For instance, studies on combretastatin A-4 analogues, which also feature a trimethoxyphenyl ring, have shown that these methoxy groups are crucial for their potent antitubulin activity. The 3',4'-dimethoxy substitution pattern in our scaffold of interest is hypothesized to play a similar role in directing the molecule to its biological target.

The Significance of the 4-Carbaldehyde Group

The carbaldehyde group at the 4-position of the second phenyl ring serves as a key functional handle. It can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target enzyme or receptor. Furthermore, this aldehyde functionality provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, allowing for the exploration of a wider chemical space and the optimization of biological activity.

Impact of Additional Substituents

The introduction of various substituents on the biphenyl scaffold can significantly modulate the biological activity. For example, in a series of biphenyl-linked fused imidazoles, the presence of a biphenyl group was found to be crucial for anticancer activity against several cancer cell lines.[1] Similarly, studies on hydroxylated biphenyl compounds have demonstrated potent antiproliferative activity against malignant melanoma cells, with IC₅₀ values in the low micromolar range.[2][3]

The table below summarizes the cytotoxic activity of selected biphenyl derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydroxylated Biphenyl 11Melanoma1.7 ± 0.5[3]
Hydroxylated Biphenyl 12Melanoma2.0 ± 0.7[3]
Biphenyl Sulfonamide 1HCT-116 (Colon)9.77[4]
Biphenyl Sulfonamide 1MCF-7 (Breast)7.85[4]
Biphenyl Sulfonamide 1A549 (Lung)5.50[4]
Biphenyl Sulfonamide 1HepG2 (Liver)7.12[4]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-231 (Breast)20 (µg/mL)[5]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-468 (Breast)25 (µg/mL)[5]

Key SAR Insights:

  • Hydroxylation: The presence of hydroxyl groups on the biphenyl core appears to be beneficial for anticancer activity, as seen in the low micromolar IC₅₀ values of hydroxylated biphenyls 11 and 12 against melanoma cells.[2][3]

  • Sulfonamide Group: The biphenyl sulfonamide scaffold demonstrates broad-spectrum anticancer activity, albeit with slightly higher IC₅₀ values compared to the hydroxylated derivatives.[4]

  • Dimethoxy Substitution: The 3,4-dimethoxyphenyl moiety is a recurring feature in cytotoxic compounds, suggesting its importance in interacting with biological targets.[5]

Comparative Analysis with Alternative Scaffolds

While the biphenyl scaffold holds significant promise, it is essential to compare its performance with other "privileged scaffolds" in drug discovery. Scaffolds like quinazoline, pyrimidine, and indole are cores of numerous approved drugs, particularly in the realm of kinase inhibitors.[6]

ScaffoldKey AdvantagesRepresentative Drug(s)
Biphenyl Structural rigidity, synthetic accessibility, diverse biological activities.Felbinac (NSAID), Telmisartan (antihypertensive)
Quinazoline Potent and selective kinase inhibition, well-established SAR.Gefitinib, Erlotinib (EGFR inhibitors)
Pyrimidine Versatile core for kinase inhibition, present in many approved drugs.Imatinib (tyrosine kinase inhibitor)
Indole Found in numerous natural products, diverse biological activities.Sunitinib (multi-kinase inhibitor)

Comparative Insights:

  • Kinase Inhibition: Quinazoline and pyrimidine scaffolds are particularly well-established for their ability to target the ATP-binding site of kinases.[6] While biphenyl derivatives have also been explored as kinase inhibitors, the SAR is less mature in this area.

  • Structural Diversity: The biphenyl scaffold offers a high degree of structural diversity through substitution on both rings. This allows for fine-tuning of physicochemical properties and biological activity.

  • Scaffold Hopping: For a given biological target, "scaffold hopping" – replacing one core structure with another while maintaining biological activity – is a common strategy in drug discovery to improve properties or circumvent existing patents.[7] The biphenyl scaffold provides a viable alternative to more heavily patented scaffolds like quinazoline.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the this compound derivatives or control compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the measurement of cellular protein content.[4]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air-dry.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing five times with 1% acetic acid and allow the plates to air-dry.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Visualizing Key Concepts

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway that could be targeted by these compounds.

Synthesis_Workflow A Aryl Boronic Acid (e.g., 4-formylphenylboronic acid) C Suzuki-Miyaura Cross-Coupling A->C B Aryl Halide (e.g., 1-bromo-3,4-dimethoxybenzene) B->C D This compound Derivative C->D Pd Catalyst, Base E Purification (Column Chromatography) D->E F Pure Product E->F G Biological Evaluation (e.g., Cytotoxicity Assays) F->G

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Proteins Rec->P1 Phosphorylation P2 Kinase Cascade P1->P2 TF Transcription Factor P2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor 3',4'-Dimethoxybiphenyl-4- carbaldehyde Derivative Inhibitor->P2 Inhibition

Caption: Hypothetical signaling pathway targeted by a this compound derivative.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The insights into the structure-activity relationships, supported by the provided experimental data and protocols, offer a solid foundation for researchers to design and synthesize new derivatives with enhanced potency and selectivity. The comparative analysis with other privileged scaffolds highlights the unique advantages of the biphenyl core and encourages its further exploration in drug discovery programs. This guide serves as a valuable resource for scientists and drug development professionals, aiming to accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3',4'-Dimethoxybiphenyl-4-carbaldehyde, ensuring the protection of personnel, the environment, and the integrity of your research institution. We move beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed and responsible decisions.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data for this specific novel compound may be limited, we can infer potential hazards based on its structural motifs: a substituted biphenyl and an aromatic aldehyde.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRecommended Immediate Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Avoid contact with skin.
Eye Irritation Causes serious eye irritation.Wear safety glasses with side-shields or goggles.
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.

This information is extrapolated from safety data sheets for structurally similar compounds like 3,4-Dimethoxybenzaldehyde.

A foundational principle of laboratory safety dictates that in the absence of complete data, a novel compound must be treated as highly hazardous.[1] This conservative approach ensures the highest level of protection.

The Critical Step: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—you, the researcher.[2][3] For a novel compound not explicitly listed on the EPA's F, K, P, or U lists, this determination is based on its characteristics.[3][4][5]

The Four Characteristics of Hazardous Waste:

  • Ignitability (D001): The propensity to catch fire. Based on the structure of this compound, it is a solid with a relatively high boiling point and is not expected to be ignitable.

  • Corrosivity (D002): The ability to corrode metal or have a very high or low pH. This compound is not expected to be corrosive.

  • Reactivity (D003): The tendency to be unstable, react violently with water, or generate toxic gases. This compound is not expected to be reactive under normal conditions.

  • Toxicity (D004-D043): The potential to be harmful if ingested or absorbed, with the risk of leaching into groundwater.[6][7]

Given the biphenyl and aldehyde functional groups, there is a potential for toxicity. Biphenyl compounds are recognized as persistent organic pollutants, and some have been shown to have toxic effects.[8] A definitive determination of the toxicity characteristic would require a Toxicity Characteristic Leaching Procedure (TCLP) test (EPA Method 1311), which simulates landfill conditions.[8][9][10][11][12]

Operational Directive: In the absence of TCLP data, and in alignment with the precautionary principle, This compound waste should be managed as a toxic hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste characterization and to assign a provisional waste code, likely falling within the D004-D043 range based on their assessment.

Disposal Pathways: A Step-by-Step Procedural Guide

Once characterized as hazardous waste, this compound must be disposed of through an approved hazardous waste vendor. The following outlines the operational procedures for preparing the waste for disposal, with two primary recommended terminal disposal methods: incineration and chemical treatment followed by disposal.

Part 1: Waste Collection and Labeling
  • Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

  • Container Compatibility: Use a container that is chemically resistant to aromatic aldehydes and biphenyls. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste is added)

    • The hazard characteristics (e.g., "Toxic")

    • Your name, laboratory, and contact information.

Part 2: Recommended Disposal Methodologies

Method A: High-Temperature Incineration (Preferred Method)

Incineration at high temperatures is the most effective and environmentally sound method for the complete destruction of organic hazardous wastes like this compound.[13] This process breaks the molecule down into less harmful components.

Procedural Steps:

  • Package the securely sealed and labeled waste container in a larger, compatible container with absorbent material (e.g., vermiculite) to prevent breakage and absorb any potential leaks during transport.

  • Arrange for pickup by your institution's approved hazardous waste disposal contractor.

  • Ensure all necessary paperwork, including the hazardous waste manifest, is completed accurately. This "cradle-to-grave" document tracks the waste from your laboratory to its final destruction.

Method B: In-Lab Chemical Treatment (for Aqueous Solutions)

For dilute aqueous waste streams containing this compound, chemical neutralization can be an effective pre-treatment step to reduce its hazardous characteristics before final disposal. This should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your EHS department.

Protocol 1: Oxidation with Potassium Permanganate

This method oxidizes the aldehyde functional group to a carboxylic acid, which is generally less toxic and more biodegradable.[12]

  • Preparation: In a chemical fume hood, place the aqueous aldehyde waste in a suitably sized beaker equipped with a magnetic stir bar.

  • Acidification: Slowly add a dilute solution of sulfuric acid to adjust the pH of the waste to approximately 3-4.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate (KMnO₄). The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution dropwise until a faint, persistent pink or purple color remains, indicating the complete oxidation of the aldehyde.

  • Quenching: Add a small amount of sodium bisulfite (NaHSO₃) solution to quench any excess permanganate, as indicated by the disappearance of the purple color.

  • Neutralization: Neutralize the final solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate.

  • Disposal: The treated aqueous waste, now containing the corresponding carboxylic acid, should be collected and disposed of as hazardous aqueous waste through your institution's EHS program.

Protocol 2: Reaction with Sodium Bisulfite

This method forms a stable, water-soluble bisulfite adduct with the aldehyde, which can be separated from non-reactive organic impurities.

  • Preparation: In a chemical fume hood, place the aldehyde-containing solution in a beaker with a magnetic stir bar.

  • Adduct Formation: Slowly add a freshly prepared saturated solution of sodium bisulfite (NaHSO₃). Use an excess of the bisulfite solution to ensure a complete reaction.

  • Reaction Time: Stir the mixture for a minimum of 30 minutes to allow for the complete formation of the bisulfite adduct.

  • Disposal: The resulting solution containing the bisulfite adduct should be collected as hazardous aqueous waste and disposed of through your institution's EHS program.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.

Logical Framework for Disposal Decision-Making

To aid in the procedural flow of disposal, the following diagram outlines the key decision points.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway start Generation of this compound Waste safety Review Hazard Profile & Implement Immediate Safety Precautions start->safety determination Hazardous Waste Determination (RCRA) safety->determination consult Consult with EHS Department determination->consult collect Collect in Labeled, Compatible Container consult->collect pickup Arrange for EHS/Vendor Pickup collect->pickup treat In-Lab Chemical Treatment (Aqueous Waste Only) collect->treat incinerate High-Temperature Incineration pickup->incinerate oxidize Oxidation (KMnO4) treat->oxidize bisulfite Bisulfite Adduct Formation treat->bisulfite collect_treated Collect Treated Waste for EHS Pickup oxidize->collect_treated bisulfite->collect_treated collect_treated->pickup

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for this compound, you not only ensure compliance with federal and local regulations but also uphold a culture of safety and environmental stewardship within your laboratory. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in navigating the complexities of hazardous waste management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3',4'-Dimethoxybiphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work necessitates the handling of novel chemical entities. 3',4'-Dimethoxybiphenyl-4-carbaldehyde is one such compound, and while it holds potential, its safe management in the laboratory is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety.

Hazard Profile: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, we can extrapolate its hazard profile from structurally analogous compounds such as 3,4-Dimethoxybenzaldehyde (Veratraldehyde) and other substituted biphenyls. The primary hazards associated with this class of aromatic aldehydes are:

  • Skin Irritation : Causes skin irritation.[1][2]

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory tract irritation, particularly when handled as a powder or dust.[1][2][3]

  • Harmful if Swallowed : Acute oral toxicity is a concern.[2][4]

The compound is a powder solid, which increases the risk of inadvertent inhalation and contamination of surfaces.[1] Therefore, all handling procedures must be designed to mitigate these risks.

Foundational Safety: Engineering and Administrative Controls

PPE is the final barrier between you and a potential hazard. Before any personal equipment is considered, robust engineering and administrative controls must be in place.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[5] This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source. Ensure the fume hood has adequate airflow and is not cluttered.

  • Administrative Controls : Access to areas where this chemical is handled should be restricted. All personnel must be trained on this specific protocol. Never work alone, and ensure an eyewash station and safety shower are immediately accessible.[5]

Core Protective Equipment: Your Personal Defense System

The selection of PPE must be deliberate and directly correlated to the identified hazards.

Eye and Face Protection

Given the classification as a serious eye irritant, eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement : Chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][3] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting from dust particles and splashes.

  • Enhanced Protection : When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[6]

Hand Protection

This compound is a known skin irritant.[7] Proper glove selection is critical to prevent dermal exposure.

  • Glove Type : Nitrile rubber gloves are the standard recommendation for incidental contact with a broad range of chemicals, including aromatic aldehydes.[1] They offer a good balance of chemical resistance and dexterity.

  • Glove Inspection and Technique : Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as chemical waste.

PPE Component Specification Rationale & Causality
Eye Protection Chemical Splash Goggles (EN 166 / ANSI Z87.1)Protects against dust and splashes; critical due to the compound's classification as a "serious eye irritant".[1][3]
Hand Protection Nitrile GlovesProvides effective barrier against skin irritation caused by aromatic aldehydes.[1]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination with the solid powder.
Respiratory Not required for small-scale use in a fume hood.A certified chemical fume hood provides primary respiratory protection.[5] A respirator is needed for large-scale use or emergencies.[1]
Body Protection

To prevent contact with clothing and exposed skin, a professional laboratory coat must be worn at all times. Ensure the coat is fully buttoned. For tasks with a higher risk of contamination, consider disposable coveralls.[5][8]

Respiratory Protection

Under normal, small-scale laboratory conditions where the chemical is handled exclusively within a fume hood, a respirator is not typically required.[1][3] However, for large-scale operations, emergency situations (e.g., a large spill outside of a fume hood), or if engineering controls are insufficient, respiratory protection is necessary. In such cases, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter would be required.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes risk during the entire workflow.

Diagram: Safe Handling Workflow

This diagram outlines the critical steps from preparation to disposal, emphasizing safety checkpoints.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification B 2. Don Core PPE (Coat, Goggles, Gloves) A->B C 3. Prepare Work Area (Absorbent liner, tools) B->C D 4. Weigh Compound (Inside fume hood) C->D Proceed to Handling E 5. Perform Experiment (Maintain containment) D->E F 6. Decontaminate Tools & Surfaces E->F Proceed to Cleanup G 7. Dispose of Waste (Segregated streams) F->G H 8. Doff PPE (Gloves last) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for safely handling this compound.

Emergency Response: Immediate Action Plans

Even with meticulous planning, accidents can occur. Swift and correct action is vital.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][2]

  • Ingestion : Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[2]

Disposal Plan: Responsible Decommissioning

Proper disposal prevents environmental contamination and future accidental exposures.

  • Contaminated PPE : All disposable PPE, such as gloves and absorbent liners, that has come into contact with the chemical must be disposed of in a designated, sealed container for hazardous chemical waste.

  • Chemical Waste : Dispose of the contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not dispose of down the drain.

By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects you, your colleagues, and your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethoxybiphenyl-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethoxybiphenyl-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.